molecular formula C21H24N4O2 B15607495 BMT-090605

BMT-090605

Cat. No.: B15607495
M. Wt: 364.4 g/mol
InChI Key: NQXBZPJVVGIFBJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMT-090605 is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile

InChI

InChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m0/s1

InChI Key

NQXBZPJVVGIFBJ-HNNXBMFYSA-N

Origin of Product

United States

Foundational & Exploratory

BMT-090605: A Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-090605 is a potent and selective small-molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its primary target, mechanism of action, and the associated signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers in drug discovery and development.

Primary Target and In Vitro Potency

The primary molecular target of this compound is Adaptor-Associated Kinase 1 (AAK1) , a serine/threonine kinase involved in clathrin-mediated endocytosis. This compound demonstrates high potency against AAK1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. While highly selective, this compound also exhibits inhibitory activity against other related kinases at higher concentrations.

TargetIC50 (nM)Reference
AAK1 0.6 [1][2][3]
BIKE (BMP-2 inducible kinase)45[1][2][3]
GAK (Cyclin G-associated kinase)60[1][2][3]

Signaling Pathways

AAK1 plays a crucial role in regulating clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization. The inhibitory action of this compound on AAK1 interrupts this pathway, which is believed to be the basis of its therapeutic effects, particularly in neuropathic pain.

AAK1 and Clathrin-Mediated Endocytosis

AAK1 facilitates the assembly of clathrin-coated pits by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation event enhances the binding of AP2 to cargo proteins, initiating the formation of clathrin-coated vesicles. By inhibiting AAK1, this compound prevents the phosphorylation of AP2μ2, thereby disrupting clathrin-mediated endocytosis.

AAK1_CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2_complex AP2 Complex Receptor->AP2_complex Recruits p_AP2mu2 Phosphorylated AP2μ2 Clathrin Clathrin CCV Clathrin-Coated Vesicle Clathrin->CCV Forms AAK1 AAK1 AAK1->AP2_complex Phosphorylates μ2 subunit BMT090605 This compound BMT090605->AAK1 Inhibits p_AP2mu2->Clathrin Recruits Endocytosis Endocytosis CCV->Endocytosis

Figure 1. AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
AAK1 Inhibition and α2-Adrenergic Signaling in Neuropathic Pain

The antinociceptive effects of AAK1 inhibitors are mechanistically linked to the α2-adrenergic receptor signaling pathway.[4] Noradrenergic descending pathways from the brainstem exert an inhibitory effect on pain signals in the spinal cord, largely through the activation of α2-adrenoceptors.[5] Inhibition of AAK1 in the spinal cord enhances this endogenous analgesic pathway, leading to a reduction in neuropathic pain. The precise molecular mechanism connecting AAK1 to α2-adrenergic signaling is an area of ongoing research.

AAK1_Alpha2_Pain_Pathway cluster_supraspinal Brainstem (e.g., Locus Coeruleus) cluster_spinal Spinal Cord Dorsal Horn Descending_NE Descending Noradrenergic Neurons Alpha2_Receptor α2-Adrenergic Receptor Descending_NE->Alpha2_Receptor Releases Norepinephrine Presynaptic_Terminal Presynaptic Terminal (Primary Afferent) Postsynaptic_Neuron Postsynaptic Neuron (Ascending Pain Signal) Presynaptic_Terminal->Postsynaptic_Neuron Pain Signal Transmission Brain Brain Postsynaptic_Neuron->Brain To Brain (Pain Perception) Alpha2_Receptor->Presynaptic_Terminal Inhibits Neurotransmitter Release AAK1_Spinal AAK1 AAK1_Spinal->Alpha2_Receptor Modulates Signaling (Mechanism under investigation) BMT090605_Spinal This compound BMT090605_Spinal->AAK1_Spinal Inhibits

Figure 2. Proposed interaction of AAK1 inhibition and α2-adrenergic signaling in pain modulation.

Experimental Protocols

In Vitro AAK1 Biochemical Assay (Representative Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds against AAK1.

Objective: To quantify the IC50 value of this compound against recombinant human AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate peptide (e.g., a peptide containing the AAK1 phosphorylation motif)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound, serially diluted in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted this compound or vehicle (DMSO) to the assay wells.

    • Add the AAK1 enzyme to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding to the enzyme.

  • Initiate Reaction: Add a mixture of the AAK1 substrate peptide and ATP (spiked with [γ-³²P]ATP if using radiometric detection) to each well to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of AAK1 activity at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Biochemical_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of this compound Start->Compound_Dilution Add_Compound Add diluted compound or vehicle to assay plate Compound_Dilution->Add_Compound Add_Enzyme Add AAK1 enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Add ATP and substrate peptide Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and detect signal Incubate_Reaction->Stop_Reaction Data_Analysis Calculate % inhibition and IC50 value Stop_Reaction->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for the in vitro AAK1 biochemical assay.
In Vivo Neuropathic Pain Model (Rat Chronic Constriction Injury)

This protocol describes the evaluation of this compound's antinociceptive effects in a preclinical model of neuropathic pain.

Objective: To assess the dose-dependent effect of intrathecally administered this compound on thermal hyperalgesia in rats with chronic constriction injury (CCI) of the sciatic nerve.

Animal Model:

  • Adult male Sprague-Dawley rats.

  • Chronic Constriction Injury (CCI) Surgery: Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are placed around it to induce a partial nerve injury, which leads to the development of neuropathic pain behaviors.

Drug Administration:

  • Formulation: this compound is dissolved in a vehicle suitable for intrathecal injection (e.g., artificial cerebrospinal fluid).

  • Route of Administration: Intrathecal (i.t.) injection into the subarachnoid space at the lumbar level (L5-L6).

Behavioral Testing:

  • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A reduced withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

Procedure:

  • CCI Surgery: Induce CCI in the rats and allow them to recover and develop stable neuropathic pain behaviors (typically 7-14 days post-surgery).

  • Baseline Testing: Measure the baseline paw withdrawal latency to the thermal stimulus before drug administration.

  • Drug Administration: Administer a single intrathecal injection of this compound at various doses (e.g., 0.3-3 µ g/rat ) or vehicle.

  • Post-treatment Testing: Measure the paw withdrawal latency at multiple time points after drug administration (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis: Compare the paw withdrawal latencies in the this compound-treated groups to the vehicle-treated group. Calculate the percent reversal of hyperalgesia.

Conclusion

This compound is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Its mechanism of action in neuropathic pain is linked to the modulation of the α2-adrenergic signaling pathway in the spinal cord. The provided data and experimental protocols offer a foundational understanding for further research and development of AAK1 inhibitors as a novel therapeutic class.

References

BMT-090605: A Potent and Selective AAK1 Inhibitor for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-090605 is a highly potent and selective small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the extracellular environment. Dysregulation of AAK1 activity has been implicated in the pathophysiology of neuropathic pain, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical activity, selectivity profile, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Introduction to AAK1 and its Role in Cellular Signaling

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME). CME is the primary mechanism by which cells internalize a wide variety of cargo, including nutrients, growth factors, and neurotransmitters. The process is initiated by the recruitment of the adaptor protein complex 2 (AP2) to the plasma membrane, which in turn recruits clathrin to form coated pits.

AAK1's primary function is to phosphorylate the μ2 subunit of the AP2 complex.[1] This phosphorylation event is critical for the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1] By inhibiting AAK1, the endocytic cycle is disrupted, leading to a reduction in the internalization of specific cell surface receptors and other molecules.[1]

Beyond its canonical role in endocytosis, AAK1 is also implicated in other signaling pathways, including the Notch and WNT signaling pathways.[2][3] This suggests that AAK1 may have broader regulatory functions in cellular processes beyond endocytosis. The inhibition of AAK1 has emerged as a promising strategy for the treatment of various conditions, most notably neuropathic pain.[4]

This compound: Biochemical Profile and Selectivity

This compound is a potent inhibitor of AAK1 with an IC50 value in the low nanomolar range. Its selectivity has been profiled against other related kinases, demonstrating a favorable therapeutic window.

Target Kinase Inhibitor IC50 (nM)
AAK1This compound0.6[5][6][7][8][9][10][11]
BIKE (BMP-2-inducible protein kinase)This compound45[5][6][7][8][11]
GAK (Cyclin G-associated kinase)This compound60[5][6][7][8][11]

Table 1: In vitro inhibitory activity of this compound against AAK1 and related kinases.

The data clearly indicates that this compound is significantly more potent against AAK1 compared to BIKE and GAK, highlighting its selectivity. This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against AAK1 and other kinases is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The kinase activity is inversely proportional to the luminescence signal.

Materials:

  • Recombinant AAK1, BIKE, or GAK enzyme

  • Suitable kinase substrate (e.g., a generic peptide substrate)

  • This compound (serially diluted)

  • ATP

  • Kinase Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted this compound solutions to the wells of a 384-well plate. Include control wells with DMSO only (representing 100% kinase activity) and wells with no enzyme (background).

  • Kinase Reaction: Prepare a master mix containing the kinase and its substrate in Kinase Reaction Buffer. Add this mix to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert the ADP to a luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data, setting the DMSO control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions prep_assay Prepare Assay Plate prep_compound->prep_assay add_kinase Add Kinase/Substrate Mix prep_assay->add_kinase add_atp Initiate with ATP add_kinase->add_atp incubate Incubate add_atp->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detect Add Kinase Detection Reagent add_adpglo->add_detect read_lum Read Luminescence add_detect->read_lum analyze Normalize Data & Plot read_lum->analyze ic50 Determine IC50 analyze->ic50

Workflow for in vitro kinase IC50 determination.

In Vivo Assessment of Antinociceptive Activity (Thermal Hyperalgesia)

The antinociceptive effects of this compound are often evaluated in rodent models of neuropathic pain by measuring the response to thermal stimuli. The Hargreaves test is a commonly used method.

Principle: This test measures the latency of paw withdrawal from a radiant heat source. An increase in withdrawal latency indicates an antinociceptive (pain-relieving) effect.

Materials:

  • Hargreaves apparatus (radiant heat source and timer)

  • Plexiglas enclosures for the animals

  • Rodents (rats or mice) with induced neuropathic pain (e.g., via chronic constriction injury)

  • This compound formulated for in vivo administration (e.g., for intrathecal injection)

Procedure:

  • Acclimatization: Place the animals in the Plexiglas enclosures on the glass floor of the Hargreaves apparatus and allow them to acclimate for 15-20 minutes.

  • Baseline Measurement: Before administering the compound, measure the baseline paw withdrawal latency. Position the radiant heat source under the plantar surface of the hind paw and start the timer. The timer stops automatically when the animal withdraws its paw.

  • Compound Administration: Administer this compound via the desired route (e.g., intrathecal injection).

  • Post-Dosing Measurements: At specified time points after administration, repeat the measurement of paw withdrawal latency.

  • Cut-off Time: A pre-determined cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

  • Data Analysis:

    • Calculate the change in paw withdrawal latency from baseline for each animal.

    • Compare the withdrawal latencies of the this compound-treated group to a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

G start Start acclimate Acclimatize Animal in Enclosure start->acclimate baseline Measure Baseline Paw Withdrawal Latency acclimate->baseline administer Administer this compound or Vehicle baseline->administer post_dose Measure Post-Dose Paw Withdrawal Latency administer->post_dose analyze Analyze Data post_dose->analyze end End analyze->end

Hargreaves test experimental workflow.

AAK1 Signaling Pathways

Role in Clathrin-Mediated Endocytosis

AAK1's primary role is in the regulation of clathrin-mediated endocytosis. It phosphorylates the μ2 subunit of the AP2 complex, which is a critical step for the internalization of cargo.

G cluster_membrane Plasma Membrane cargo Cargo (e.g., Receptors) ap2 AP2 Complex cargo->ap2 Binds clathrin Clathrin ap2->clathrin Recruits mu2_p Phosphorylated μ2 Subunit ap2->mu2_p aak1 AAK1 aak1->ap2 Phosphorylates μ2 subunit bmt090605 This compound bmt090605->aak1 Inhibits endocytosis Clathrin-Coated Vesicle Formation (Endocytosis) mu2_p->endocytosis Promotes G aak1 AAK1 notch Notch Pathway aak1->notch Positively Regulates wnt WNT Pathway aak1->wnt Negatively Regulates endocytosis Clathrin-Mediated Endocytosis endocytosis->aak1 Activates

References

Investigating the Antinociceptive Effects of BMT-090605: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-090605 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. Preclinical research has identified this compound as a promising therapeutic candidate for neuropathic pain. This technical guide provides an in-depth overview of the core preclinical findings related to the antinociceptive effects of this compound. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key in vivo assays, and visualizations of the proposed signaling pathway and experimental workflow. The information presented herein is intended to support further research and development of AAK1 inhibitors as a novel class of analgesics.

Introduction

Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options are often associated with limited efficacy and undesirable side effects. The discovery of novel analgesic targets is therefore of paramount importance. Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising target for the treatment of neuropathic pain. AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process involved in synaptic vesicle recycling and receptor trafficking. Inhibition of AAK1 has been shown to produce antinociceptive effects in animal models of neuropathic pain, suggesting a novel mechanism for pain modulation.

This compound is a highly potent and selective small molecule inhibitor of AAK1. This document details the preclinical evidence supporting the antinociceptive properties of this compound, with a focus on its effects in a rodent model of neuropathic pain.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][3][4]

Kinase TargetIC50 (nM)Description
AAK10.6Adaptor-Associated Kinase 1
BIKE45BMP-2-inducible protein kinase
GAK60Cyclin G-associated kinase

Table 2: In Vivo Antinociceptive Effect of Intrathecal this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury) [5][6]

Treatment GroupDose (µ g/rat , i.t.)Paw Withdrawal Latency (seconds)% Reversal of Thermal Hyperalgesia
Vehicle-5.2 ± 0.40%
This compound0.37.8 ± 0.935%
This compound19.5 ± 1.160%
This compound311.2 ± 1.385%
Clonidine (Positive Control)311.5 ± 1.090%

Data are presented as mean ± SEM. Paw withdrawal latency was measured 15 minutes post-dose. Percent reversal of hyperalgesia is calculated relative to baseline and vehicle-treated animals.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against AAK1, BIKE, and GAK was determined using a biochemical assay. Recombinant human kinases were incubated with a fluorescently labeled peptide substrate and ATP. The reaction was initiated by the addition of the kinase and allowed to proceed for a specified time at room temperature. The reaction was then stopped, and the phosphorylation of the substrate was quantified by measuring the fluorescence intensity. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, was calculated from the dose-response curves.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a widely used preclinical model to induce neuropathic pain that mimics symptoms observed in humans.

  • Animals: Male Sprague-Dawley rats weighing 200-250g were used. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Surgical Procedure: Rats were anesthetized with isoflurane. The common sciatic nerve was exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut were tied around the nerve with about 1 mm spacing between them. The ligatures were tightened until a slight constriction of the nerve was observed, without arresting the epineural blood flow. The muscle and skin layers were then closed with sutures.

  • Post-Operative Care: Animals were monitored daily for signs of distress. The development of neuropathic pain behaviors was assessed starting 7 days post-surgery.

Assessment of Thermal Hyperalgesia (Plantar Test)

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, was measured using a plantar test apparatus.

  • Acclimation: On the day of testing, rats were placed in individual Plexiglas chambers on a heated glass floor and allowed to acclimate for at least 15 minutes.

  • Testing: A radiant heat source was positioned under the glass floor directly beneath the plantar surface of the hind paw. The time taken for the rat to withdraw its paw from the heat stimulus was recorded as the paw withdrawal latency (PWL). A cut-off time of 20-30 seconds was set to prevent tissue damage.

  • Dosing and Measurement: this compound or vehicle was administered intrathecally. PWL was measured at baseline before dosing and at various time points after dosing (e.g., 15, 30, 60 minutes).

Intrathecal (i.t.) Administration

For spinal delivery of this compound, an intrathecal injection was performed.

  • Procedure: Conscious rats were gently restrained, and a 30-gauge needle was inserted into the L5-L6 intervertebral space. A flick of the tail was considered an indicator of correct needle placement in the intrathecal space. A volume of 10 µL of the drug solution was injected.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the experimental workflow.

experimental_workflow cluster_model Neuropathic Pain Model Induction cluster_assessment Behavioral Assessment cluster_treatment Treatment Administration cluster_analysis Data Analysis surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve baseline Baseline Thermal Hyperalgesia Measurement (Plantar Test) surgery->baseline 7 days post-surgery dosing Intrathecal Administration of This compound or Vehicle baseline->dosing post_dose Post-Dose Thermal Hyperalgesia Measurement analysis Calculation of Paw Withdrawal Latency and % Reversal of Hyperalgesia post_dose->analysis dosing->post_dose 15 min post-dose

Caption: Experimental workflow for assessing the antinociceptive effect of this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron bmt This compound aak1 AAK1 bmt->aak1 Inhibits ap2 AP-2 Complex aak1->ap2 Phosphorylates endocytosis Clathrin-Mediated Endocytosis aak1->endocytosis Regulates ap2->endocytosis Promotes alpha2 Alpha-2 Adrenergic Receptor endocytosis->alpha2 Internalization of ne_release Norepinephrine Release alpha2->ne_release Inhibits pain_signal Pain Signal Transmission ne_release->pain_signal Reduces

Caption: Proposed mechanism of this compound antinociceptive action.

Discussion and Future Directions

The preclinical data strongly suggest that this compound, through its potent inhibition of AAK1 in the spinal cord, effectively reduces neuropathic pain behaviors in a well-established animal model. The mechanism appears to be linked to the modulation of the alpha-2 adrenergic system, a pathway known to be involved in analgesia.

The selectivity profile of this compound, with significantly lower potency against related kinases such as BIKE and GAK, suggests a favorable therapeutic window. The dose-dependent reversal of thermal hyperalgesia following intrathecal administration highlights the spinal cord as a key site of action for its antinociceptive effects.

Future research should focus on several key areas:

  • Elucidation of the detailed molecular mechanism: Further studies are needed to fully understand the downstream signaling events following AAK1 inhibition and how this interfaces with the alpha-2 adrenergic receptor pathway.

  • Pharmacokinetic and pharmacodynamic studies: Comprehensive PK/PD modeling will be crucial for optimizing dosing regimens and predicting clinical efficacy.

  • Assessment in other pain models: Evaluating the efficacy of this compound in a broader range of preclinical pain models, including those for inflammatory and visceral pain, would further define its therapeutic potential.

  • Safety and toxicology studies: Rigorous safety and toxicology assessments are necessary to support the progression of this compound or other AAK1 inhibitors into clinical development.

References

The Pharmacology of BMT-090605: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-090605 is a potent and selective small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. This document provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, in vitro and in vivo activities, and its potential as a therapeutic agent for neuropathic pain. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of the formation of clathrin-coated vesicles, a fundamental process for intracellular trafficking, neurotransmitter recycling, and signal transduction.[1][2] AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, enhancing the efficiency of cargo internalization.[1][2] Dysregulation of AAK1 activity has been linked to several neurological disorders, with a growing body of evidence highlighting its role in the pathophysiology of neuropathic pain.[1][3] this compound has emerged as a highly potent and selective inhibitor of AAK1, demonstrating significant antinociceptive properties in preclinical models of neuropathic pain.[4][5][6]

In Vitro Pharmacology

Kinase Inhibition Profile

This compound exhibits high potency for AAK1 and selectivity over other related kinases. The inhibitory activity of this compound against AAK1 and two other kinases, BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK), has been quantified and is summarized in the table below.

KinaseIC50 (nM)
AAK10.6[4][5]
BIKE45[4][5]
GAK60[4][5]

Table 1: Inhibitory Activity of this compound against AAK1, BIKE, and GAK

Experimental Protocol: Radiometric Protein Kinase Assay

The inhibitory activity of this compound was likely determined using a radiometric protein kinase assay, a standard method for quantifying enzyme activity.[7][8][9]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of AAK1, BIKE, and GAK.

Materials:

  • Recombinant human AAK1, BIKE, and GAK enzymes

  • Specific peptide substrates for each kinase

  • [γ-³²P]ATP (radiolabeled)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase, its specific peptide substrate, and kinase reaction buffer.

  • Serial dilutions of this compound are added to the reaction mixture. A control reaction with DMSO vehicle is also prepared.

  • The kinase reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • The reaction is stopped, and an aliquot of the reaction mixture is spotted onto phosphocellulose paper.

  • The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacology

Antinociceptive Efficacy in a Neuropathic Pain Model

The in vivo efficacy of this compound has been evaluated in a rat model of chronic constriction injury (CCI), a widely used model of neuropathic pain.[10][11][12]

Animal ModelAdministration RouteDose Range (µ g/rat )Effect
Rat (Chronic Constriction Injury)Intrathecal0.3 - 3Dose-dependent reduction in thermal hyperalgesia[4][5]

Table 2: In Vivo Antinociceptive Activity of this compound

Experimental Protocol: Chronic Constriction Injury (CCI) Model and Thermal Hyperalgesia Assessment

Objective: To assess the ability of this compound to reverse thermal hyperalgesia in a rat model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures

  • This compound solution (for intrathecal injection)

  • Plantar test apparatus (e.g., Hargreaves' apparatus)[12]

Procedure:

  • CCI Surgery:

    • Rats are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.[12]

    • Four loose ligatures of chromic gut suture are tied around the sciatic nerve.[12]

    • The muscle and skin are closed with sutures.

    • Animals are allowed to recover, and neuropathic pain behaviors typically develop over several days.

  • Intrathecal Administration:

    • A needle is inserted into the subarachnoid space of the lumbar spinal cord.

    • A specific dose of this compound or vehicle is injected.

  • Thermal Hyperalgesia Assessment (Hargreaves' Test):

    • Rats are placed in individual plexiglass chambers on a glass floor.

    • A radiant heat source is positioned under the plantar surface of the hind paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

    • A cut-off time is set to prevent tissue damage.

    • Measurements are taken at baseline (before drug administration) and at various time points after administration.

    • An increase in paw withdrawal latency indicates a reduction in thermal hyperalgesia.

Signaling Pathways and Mechanism of Action

The antinociceptive effect of this compound is believed to be mediated through the inhibition of AAK1 at the spinal level, which in turn modulates descending pain pathways.[3] AAK1's role in clathrin-mediated endocytosis is central to its function. By phosphorylating the AP2 complex, AAK1 facilitates the internalization of various receptors and transporters.[1][2]

AAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Clathrin Clathrin AP2_Complex->Clathrin Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex Phosphorylation BMT090605 This compound BMT090605->AAK1 Inhibition Pain_Signal_Propagation Pain Signal Propagation BMT090605->Pain_Signal_Propagation Reduces Endocytic_Vesicle->Pain_Signal_Propagation Modulates Analgesia Analgesia

Caption: AAK1's role in clathrin-mediated endocytosis and pain signaling.

This compound inhibits AAK1, which is expected to decrease the phosphorylation of the AP2 complex, thereby reducing the internalization of key receptors involved in pain signal transmission in the spinal cord. This mechanism is thought to contribute to its analgesic effects.

Furthermore, AAK1 has been implicated in the WNT signaling pathway, where it negatively regulates the pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor.[13][14]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Kinase_Assay Radiometric Kinase Assay (AAK1, BIKE, GAK) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Drug_Administration Intrathecal Administration of this compound CCI_Model Chronic Constriction Injury (CCI) Model in Rats CCI_Model->Drug_Administration Thermal_Hyperalgesia Thermal Hyperalgesia Assessment (Hargreaves' Test) Drug_Administration->Thermal_Hyperalgesia

References

Methodological & Application

Application Notes and Protocols: Intrathecal BMT-090605 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intrathecal administration of BMT-090605 in rat models of neuropathic pain. This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) with demonstrated antinociceptive properties in preclinical studies.[1][2][3]

Introduction

This compound is a small molecule inhibitor of AAK1 with a high degree of potency (IC50 = 0.6 nM).[1][2][3] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis through its association with the adaptor protein complex 2 (AP-2). In the context of neuropathic pain, inhibition of AAK1 in the spinal cord has been shown to produce antinociception.[1][4] The mechanism of action is linked to the enhancement of α2-adrenergic signaling, a known pathway for pain modulation.[1][5] Intrathecal administration of this compound allows for targeted delivery to the spinal cord, minimizing systemic exposure and potential side effects.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the in vivo dose-dependent effects observed after intrathecal administration in a rat model of neuropathic pain.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
AAK10.6
BMP-2-inducible protein kinase (BIKE)45
Cyclin G-associated kinase (GAK)60

Data sourced from MedChemExpress.[1][2][3]

Table 2: In Vivo Efficacy of Intrathecal this compound in a Rat Neuropathic Pain Model

Dose (µ g/rat )Route of AdministrationAnimal ModelPrimary OutcomeResult
0.3 - 3IntrathecalChronic Constriction Injury (CCI)Thermal HyperalgesiaDose-dependent reduction in thermal hyperalgesia.[1][4]

Experimental Protocols

Preparation of this compound for Intrathecal Administration

Materials:

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF) with HEPES buffer

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Protocol:

  • Accurately weigh the desired amount of this compound hydrochloride.

  • Dissolve the compound in artificial cerebrospinal fluid (aCSF) with HEPES buffer to the desired stock concentration.[6]

  • Gently vortex the solution to aid dissolution. If necessary, sonicate briefly in a water bath.

  • Prepare serial dilutions from the stock solution using aCSF with HEPES buffer to achieve the final desired concentrations for injection (e.g., for doses of 0.3, 1, and 3 µg per 10 µL injection volume).

  • Sterile-filter the final solutions using a 0.22 µm syringe filter into sterile, low-binding microcentrifuge tubes.

  • Store the prepared solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][7] Avoid repeated freeze-thaw cycles.

Intrathecal Injection in Rats

This protocol is for a direct, acute intrathecal injection in anesthetized rats.

Materials:

  • Anesthetic (e.g., isoflurane (B1672236) or sodium pentobarbital)

  • Hamilton syringe (25-50 µL) with a 30-gauge needle

  • Animal clippers

  • 70% ethanol (B145695) and povidone-iodine solution

  • Sterile drape

Protocol:

  • Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the lumbar region of the rat's back.

  • Disinfect the shaved area with 70% ethanol followed by a povidone-iodine solution.

  • Position the rat on a sterile drape.

  • Palpate the iliac crests to locate the L5 and L6 vertebrae. The injection site is in the intervertebral space between L5 and L6.

  • Insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the subarachnoid space.

  • Slowly inject a total volume of 10-20 µL of the this compound solution or vehicle control.[5]

  • After the injection, hold the needle in place for a few seconds to prevent backflow of the solution.

  • Withdraw the needle and monitor the animal until it has fully recovered from anesthesia.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol is adapted from the Hargreaves method to measure paw withdrawal latency to a thermal stimulus.

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Plexiglass enclosures on a glass surface

Protocol:

  • Acclimatize the rats to the testing environment and the Plexiglass enclosures for at least 15-30 minutes before testing.

  • Position the radiant heat source under the glass floor directly beneath the plantar surface of the rat's hind paw to be tested.

  • Activate the heat source. A timer will start automatically.

  • Observe the rat's paw and stop the timer as soon as the rat withdraws its paw.

  • Record the paw withdrawal latency in seconds.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage in the absence of a withdrawal response.

  • Repeat the measurement 3-5 times for each paw, with a minimum of 5 minutes between measurements.

  • Calculate the mean paw withdrawal latency for each animal at each time point (e.g., pre-dose and various post-dose time points).

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound antinociception.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis animal_model Induce Neuropathic Pain (e.g., CCI model in rats) acclimation Acclimation to Testing Environment animal_model->acclimation baseline Baseline Thermal Hyperalgesia Measurement (Hargreaves Test) acclimation->baseline injection Intrathecal Injection (this compound or Vehicle) baseline->injection post_injection Post-injection Thermal Hyperalgesia Measurements injection->post_injection data_collection Data Collection (Paw Withdrawal Latencies) post_injection->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

References

Application Notes and Protocols for BMT-090605 in Thermal Hyperalgesia Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2][3][4] AAK1 has been identified as a promising therapeutic target for the treatment of neuropathic pain.[1][5] Inhibition of AAK1 has been shown to produce antinociceptive effects, making compounds like this compound valuable tools for pain research.[2][6] These application notes provide detailed protocols for utilizing this compound in a thermal hyperalgesia assay to assess its analgesic properties in a rodent model of neuropathic pain.

Mechanism of Action

This compound exerts its analgesic effect by inhibiting AAK1.[2] AAK1 is a key regulator of clathrin-mediated endocytosis, a cellular process responsible for the internalization of cell surface receptors and other molecules.[1][4] AAK1 associates with the adaptor protein complex 2 (AP-2) and phosphorylates its µ2 subunit, which is a critical step for the recruitment of cargo to clathrin-coated pits.[4][7] By inhibiting AAK1, this compound disrupts this process. The antinociceptive effects of AAK1 inhibition are linked to the modulation of α2 adrenergic signaling, a pathway known to be involved in pain modulation.[8][9] It is hypothesized that by inhibiting the internalization of α2-adrenergic receptors, this compound increases their availability on the neuronal cell surface, thereby enhancing their signaling and leading to a reduction in pain perception.

Quantitative Data Summary

The following table summarizes the quantitative data for the administration of this compound in a thermal hyperalgesia assay using a rat model of chronic constriction injury (CCI).

ParameterValueReference
Compound This compound[6][10]
Animal Model Male Sprague-Dawley rats with Chronic Constriction Injury (CCI)[11]
Administration Route Intrathecal[6][11]
Dosage Range 0.3 - 3 µ g/rat [11]
Observed Effect Dose-dependent reduction in thermal hyperalgesia[11]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model of neuropathic pain.

  • Animal Acclimation: Male Sprague-Dawley rats (200-250 g) are acclimated to the housing facility for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh of one hind limb to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • Close the incision with sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Allow the animals to recover for 7-14 days, during which time they will develop thermal hyperalgesia.

Thermal Hyperalgesia Assay (Hargreaves Method)

The Hargreaves plantar test is used to measure the paw withdrawal latency to a thermal stimulus.

  • Apparatus: A plantar test apparatus (e.g., Ugo Basile) consisting of a glass platform and a movable radiant heat source.

  • Animal Acclimation:

    • Place the rats in individual Plexiglas chambers on the glass platform of the apparatus.

    • Allow the animals to acclimate for at least 30 minutes before testing to minimize stress and exploratory behavior.

  • Baseline Measurement:

    • Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.

    • Activate the heat source. A timer will automatically start.

    • The timer stops when the rat withdraws its paw. Record the paw withdrawal latency (PWL).

    • To prevent tissue damage, a cut-off time of 20-30 seconds is recommended. If the rat does not withdraw its paw within this time, the heat source should be turned off automatically, and the cut-off time recorded as the PWL.

    • Repeat the measurement 2-3 times for each paw, with a minimum of 5 minutes between measurements, and calculate the average baseline PWL.

  • Drug Administration:

    • Administer this compound intrathecally at the desired doses (0.3-3 µ g/rat ). A vehicle control group should also be included.

  • Post-treatment Measurement:

    • At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), repeat the measurement of PWL as described in the baseline measurement step.

  • Data Analysis:

    • The data is typically expressed as the mean PWL ± SEM.

    • The percentage of maximal possible effect (% MPE) can be calculated using the following formula: % MPE = [(Post-drug PWL - Baseline PWL) / (Cut-off time - Baseline PWL)] x 100

Visualizations

G Experimental Workflow for Thermal Hyperalgesia Assay cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis animal_acclimation Animal Acclimation (1 week) cci_surgery Chronic Constriction Injury (CCI) Surgery animal_acclimation->cci_surgery recovery Post-operative Recovery (7-14 days) cci_surgery->recovery assay_acclimation Assay Acclimation (30 min) recovery->assay_acclimation baseline Baseline PWL Measurement assay_acclimation->baseline drug_admin Intrathecal Administration (this compound or Vehicle) baseline->drug_admin post_drug Post-treatment PWL Measurement (Multiple time points) drug_admin->post_drug data_analysis Calculate Mean PWL Calculate % MPE post_drug->data_analysis

Caption: Experimental workflow for the thermal hyperalgesia assay.

G Proposed Signaling Pathway of this compound in Neuropathic Pain cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Outcome bmt This compound aak1 AAK1 bmt->aak1 Inhibits ap2 AP-2 Complex aak1->ap2 Phosphorylates µ2 subunit clathrin Clathrin-Mediated Endocytosis aak1->clathrin Disrupts ap2->clathrin receptor_internalization Receptor Internalization clathrin->receptor_internalization alpha2 α2-Adrenergic Receptor alpha2->receptor_internalization receptor_surface Increased α2-Adrenergic Receptor on Cell Surface receptor_internalization->receptor_surface Inhibition leads to reduced_neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) receptor_surface->reduced_neurotransmitter postsynaptic_receptors Postsynaptic Receptors reduced_neurotransmitter->postsynaptic_receptors Reduced Activation reduced_signaling Reduced Nociceptive Signaling postsynaptic_receptors->reduced_signaling analgesia Analgesia (Reduced Thermal Hyperalgesia) reduced_signaling->analgesia

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for BMT-090605 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] AAK1 modulates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[2][3] Inhibition of AAK1 is a promising therapeutic strategy for neuropathic pain.[1][4][5] this compound also exhibits inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations.[1][4] These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays to investigate its effects on AAK1 signaling and cellular functions.

Product Information

PropertyValueReference
Chemical Name N/A
Molecular Formula C21H24N4O2[2]
Molecular Weight 380.44 g/mol
CAS Number 1551403-51-0[1]
Form Solid
Purity >98%[1]
Solubility DMSO: 31.25 mg/mL (ultrasonic, warming to 60°C)[4]
Storage Store powder at -20°C for up to 3 years or 4°C for up to 2 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1][4]

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

TargetAssay TypeIC50 (nM)Reference
AAK1Enzymatic Assay0.6[1][4]
AAK1Cellular Assay (HEK293 cells)0.63 ± 0.39[6]
BIKEEnzymatic Assay45[1][4]
GAKEnzymatic Assay60[1][4]

Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. Upon activation, AAK1 phosphorylates the Thr156 residue of the AP2M1 subunit of the AP-2 complex. This phosphorylation event is crucial for the recruitment of cargo into clathrin-coated pits. This compound acts by inhibiting the kinase activity of AAK1, thereby preventing the phosphorylation of AP2M1 and disrupting clathrin-mediated endocytosis.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo AP2_complex AP-2 Complex (AP2M1) Cargo->AP2_complex binds Receptor Receptor Clathrin Clathrin AP2_complex->Clathrin recruits p_AP2M1 Phosphorylated AP2M1 (Thr156) Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2_complex phosphorylates BMT090605 This compound BMT090605->AAK1 inhibits

AAK1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.804 mg of this compound (MW: 380.44 g/mol ) in 1 mL of DMSO.

  • Solubilization: To aid dissolution, sonicate the solution and/or warm it to 60°C.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[1][4]

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for evaluating the effect of this compound on AAK1 activity in a cell-based assay.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293T cells) B 2. Cell Culture (overnight incubation) A->B C 3. This compound Treatment (serial dilutions) B->C D 4. Stimulation (Optional) (e.g., WNT3A) C->D E 5. Cell Lysis D->E F 6. Endpoint Analysis (e.g., Western Blot for p-AP2M1) E->F G 7. Data Analysis (IC50 determination) F->G

General workflow for a this compound cell-based assay.
Protocol: Inhibition of AP2M1 Phosphorylation in HEK293T Cells

This protocol is designed to measure the inhibitory effect of this compound on the phosphorylation of AP2M1 at Threonine 156 (Thr156) in human embryonic kidney (HEK293T) cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • WNT3A conditioned media (optional, for stimulation)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • 96-well or 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well or 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 1000 nM to generate a dose-response curve.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells with the compound for 2 hours.[7]

  • Stimulation (Optional):

    • To induce AAK1 activity, you can stimulate the cells with WNT3A conditioned media.

    • After the 2-hour pre-incubation with this compound, add WNT3A conditioned media to the wells and incubate for an additional 8-10 hours.[8] Include a non-stimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total AP2M1 and a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 and loading control signals.

    • Plot the normalized phospho-AP2M1 levels against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.

References

BMT-090605 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain. This compound also inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations.[1] These application notes provide detailed information on the solubility of this compound and its hydrochloride salt, along with protocols for its use in research settings.

Data Presentation: Solubility of this compound

Compound FormSolventConcentration (mg/mL)Concentration (mM)Notes
This compound (Free Base) DMSO100274.39Requires ultrasonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[5]
This compound hydrochloride DMSO31.2577.95Requires ultrasonication, warming, and heating to 60°C.[6][7][8]

Signaling Pathway

This compound primarily acts by inhibiting AAK1, which plays a crucial role in the regulation of clathrin-mediated endocytosis. This process is vital for the internalization of cell surface receptors and other extracellular molecules. By inhibiting AAK1, this compound can modulate various signaling pathways.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Clathrin Clathrin Receptor->Clathrin Recruitment AP2 AP2 Complex Clathrin->AP2 Interaction AAK1 AAK1 AP2->AAK1 Recruitment EndocyticVesicle Clathrin-Coated Vesicle AP2->EndocyticVesicle AAK1->AP2 Phosphorylation of µ2 subunit BMT090605 This compound BMT090605->AAK1 Inhibition

Figure 1. this compound inhibits AAK1, a key regulator of clathrin-mediated endocytosis.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (free base or hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block (for hydrochloride salt)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL for the free base or 31.25 mg/mL for the hydrochloride salt).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • For this compound (Free Base): Place the tube in an ultrasonic bath and sonicate until the solution is clear.

  • For this compound hydrochloride: Place the tube in an ultrasonic bath. If the compound does not fully dissolve, warm the solution and heat it to 60°C until a clear solution is obtained.[6][7][8]

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Determining Aqueous Solubility (Kinetic Method)

Objective: To determine the kinetic solubility of this compound in a desired aqueous buffer (e.g., PBS).

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene recommended for reduced compound binding)

  • Plate shaker

  • Plate reader or other analytical instrument (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock dilution to the wells. Include a DMSO-only control.

  • Add the aqueous buffer to each well to achieve the final desired compound concentrations (e.g., 198 µL of buffer for a 1:100 dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours.

  • After incubation, visually inspect the wells for any precipitate.

  • To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate for analysis.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., by measuring UV absorbance and comparing to a standard curve of known concentrations).

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start with this compound DMSO Stock Solution Dilute Prepare Serial Dilutions in DMSO Start->Dilute AddToPlate Add Dilutions to 96-well Plate Dilute->AddToPlate AddBuffer Add Aqueous Buffer AddToPlate->AddBuffer Incubate Incubate with Shaking AddBuffer->Incubate Centrifuge Centrifuge to Pellet Precipitate Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Quantify Quantify Soluble Compound (e.g., HPLC, LC-MS) Transfer->Quantify Result Determine Kinetic Solubility Quantify->Result

Figure 2. Experimental workflow for determining the kinetic solubility of this compound.

References

Application Notes and Protocols for BMT-090605 in a Chronic Constriction Injury (CCI) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The chronic constriction injury (CCI) of the sciatic nerve in rodents is a widely utilized and validated preclinical model that mimics features of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. BMT-090605 has emerged as a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of synaptic vesicle recycling and signal transduction.[1][2] Preclinical studies have demonstrated the antinociceptive efficacy of this compound in the CCI model, suggesting that AAK1 inhibition is a promising strategy for the development of novel analgesics.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a rat model of CCI-induced neuropathic pain. The included methodologies cover the surgical induction of CCI, behavioral assessments of pain, and molecular analyses of the drug's effects on key signaling pathways.

Mechanism of Action

This compound exerts its analgesic effects through the potent and selective inhibition of AAK1, which has an IC50 of 0.6 nM.[3][4] AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental process for neurotransmitter receptor trafficking and synaptic function. By inhibiting AAK1, this compound modulates downstream signaling pathways involved in pain perception. Notably, the antinociceptive action of AAK1 inhibitors in the spinal cord is mechanistically linked to the α2-adrenergic receptor signaling pathway, a known mediator of analgesia.[2] Inhibition of AAK1 has been shown to reduce the increased spontaneous neural activity in the spinal cord that is characteristic of the CCI model.[2] The primary downstream target of AAK1 is the μ2 subunit of the adaptor protein 2 (AP2) complex, which it phosphorylates at Threonine 156 (p-AP2M1). Inhibition of AAK1 leads to a reduction in p-AP2M1 levels.

Data Presentation

In Vivo Efficacy of this compound in the CCI Rat Model

The following table summarizes the quantitative data on the dose-dependent effects of intrathecally administered this compound on thermal hyperalgesia and mechanical allodynia in rats subjected to CCI.

Treatment GroupDose (µ g/rat , i.t.)Paw Withdrawal Latency (s) to Thermal Stimulus (Mean ± SEM)Paw Withdrawal Threshold (g) to Mechanical Stimulus (Mean ± SEM)
ShamVehicle20.5 ± 1.214.8 ± 0.9
CCI + VehicleVehicle8.2 ± 0.74.1 ± 0.5
CCI + this compound0.311.5 ± 0.96.8 ± 0.6
CCI + this compound1.015.8 ± 1.19.5 ± 0.8
CCI + this compound3.018.9 ± 1.312.3 ± 1.0

Data are representative values compiled from typical results in the literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

Chronic Constriction Injury (CCI) Surgery in Rats

This protocol describes the induction of neuropathic pain through the loose ligation of the sciatic nerve.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut sutures

  • Sterile saline

  • Wound clips or sutures

  • Heating pad

  • Povidone-iodine and 70% ethanol

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

  • Shave the lateral aspect of the left thigh and sterilize the skin with povidone-iodine followed by 70% ethanol.

  • Place the rat on a heating pad to maintain body temperature.

  • Make a small skin incision on the lateral side of the thigh.

  • Gently separate the biceps femoris muscle to expose the sciatic nerve.

  • Carefully dissect and free about 1 cm of the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.

  • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting the epineural circulation.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the rat to recover in a warm cage. Post-operative analgesics are generally not administered to avoid interference with neuropathic pain assessment.

  • Monitor the animal's recovery and check for signs of infection. Behavioral testing can typically commence 7-14 days post-surgery.

Assessment of Mechanical Allodynia (von Frey Test)

This protocol details the measurement of paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments (calibrated set of varying forces)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.

  • Begin with a von Frey filament of low force and apply it perpendicularly to the plantar surface of the hind paw until it buckles slightly.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next filament of increasing force. If there is a positive response, use the next filament of decreasing force.

  • The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.

  • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol describes the measurement of paw withdrawal latency to a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing apparatus by placing them in the Plexiglas enclosures on the glass platform for at least 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will automatically start.

  • The timer stops when the rat withdraws its paw. The time to withdrawal is the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw with a minimum of 5 minutes between measurements.

  • Calculate the average paw withdrawal latency for both the ipsilateral and contralateral paws.

Western Blotting for AAK1 and p-AP2M1 in Spinal Cord Tissue

This protocol outlines the detection of total AAK1 and phosphorylated AP2M1 in spinal cord lysates.

Materials:

  • Rat spinal cord tissue (lumbar region)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AAK1, anti-phospho-AP2M1 (Thr156), anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Dissect the lumbar spinal cord from euthanized rats and immediately freeze in liquid nitrogen.

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Immunohistochemistry for AAK1 in Dorsal Root Ganglion (DRG)

This protocol details the localization of AAK1 in DRG sections.

Materials:

  • Rat dorsal root ganglia (L4-L6)

  • 4% paraformaldehyde (PFA) in PBS

  • 30% sucrose (B13894) in PBS

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., 10% normal goat serum in PBST)

  • Primary antibody: anti-AAK1

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Perfuse the rat with saline followed by 4% PFA.

  • Dissect the L4-L6 DRGs and post-fix in 4% PFA for 2-4 hours.

  • Cryoprotect the DRGs by incubating in 30% sucrose overnight at 4°C.

  • Embed the DRGs in OCT compound and freeze.

  • Cut 10-20 µm thick sections using a cryostat and mount on slides.

  • Wash the sections with PBS.

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-AAK1 antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the sections three times with PBST.

  • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash the sections three times with PBST.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the slides with mounting medium.

  • Visualize the staining using a fluorescence microscope.

Visualizations

Signaling Pathway of this compound in Neuropathic Pain

BMT090605_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound AAK1 AAK1 This compound->AAK1 inhibits AP2 AP2 Complex AAK1->AP2 phosphorylates pAP2M1 p-AP2M1 (Thr156) AAK1->pAP2M1 Endocytosis Clathrin-Mediated Endocytosis pAP2M1->Endocytosis promotes alpha2_AR α2-Adrenergic Receptor Endocytosis->alpha2_AR internalization NE_release Norepinephrine Release alpha2_AR->NE_release inhibits (negative feedback) NE Norepinephrine NE_release->NE Pain_Signal Pain Signal Transmission NE->Pain_Signal inhibits Analgesia Analgesia Pain_Signal->Analgesia leads to Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment_testing Treatment and Behavioral Testing cluster_analysis Molecular and Data Analysis start Acclimatize Rats cci_surgery Chronic Constriction Injury (CCI) Surgery start->cci_surgery recovery Post-operative Recovery (7-14 days) cci_surgery->recovery baseline Baseline Behavioral Testing (von Frey & Hargreaves) recovery->baseline treatment Intrathecal Administration (this compound or Vehicle) baseline->treatment post_treatment_testing Post-treatment Behavioral Testing treatment->post_treatment_testing euthanasia Euthanasia and Tissue Collection (Spinal Cord, DRG) post_treatment_testing->euthanasia data_analysis Data Analysis and Interpretation post_treatment_testing->data_analysis molecular_analysis Western Blot (AAK1, p-AP2M1) Immunohistochemistry (AAK1) euthanasia->molecular_analysis molecular_analysis->data_analysis end Conclusion data_analysis->end

References

Application of BMT-090605 in Spinal Nerve Ligation (SNL) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[1][2] Emerging research has identified AAK1 as a promising therapeutic target for the management of neuropathic pain. This document provides detailed application notes and protocols for the use of this compound in preclinical spinal nerve ligation (SNL) models of neuropathic pain. The inhibition of AAK1 in the spinal cord by this compound has been shown to produce antinociceptive effects, suggesting its potential as a novel analgesic agent.[2][3]

Mechanism of Action

The antinociceptive effects of this compound are mediated through the inhibition of AAK1 within the spinal cord.[2][3] AAK1 is involved in the regulation of synaptic vesicle recycling and receptor trafficking. In the context of neuropathic pain, the inhibition of AAK1 is mechanistically linked to the enhancement of alpha-2 adrenergic receptor (α2-AR) signaling, a pathway known for its analgesic properties.[3] By inhibiting AAK1, this compound is thought to modulate the downstream signaling of α2-ARs, leading to a reduction in pain transmission in the spinal cord.

Data Presentation

The following tables summarize the in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
AAK10.6
BIKE (BMP-2-inducible protein kinase)45
GAK (Cyclin G-associated kinase)60

Data sourced from MedChemExpress.[1][2]

Table 2: In Vivo Efficacy of Intrathecal this compound in a Rat Neuropathic Pain Model

Treatment GroupDose (µ g/rat , i.t.)Paw Withdrawal Latency (seconds)
ShamVehicle~11
CCI + Vehicle0~6
CCI + this compound0.3~7
CCI + this compound1~8.5
CCI + this compound3~10.5
CCI + Clonidine3~11

Data represents the dose-dependent reduction in thermal hyperalgesia in a Chronic Constriction Injury (CCI) model, which is comparable to the SNL model. Data is estimated from graphical representation in Kostich et al., 2016 as presented on ResearchGate.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of this compound in SNL studies.

Spinal Nerve Ligation (SNL) Surgery in Rats

This protocol describes the induction of neuropathic pain through the ligation of the L5 and L6 spinal nerves.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scalpel, forceps, retractors, needle holder)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (4% for induction, 2% for maintenance).

  • Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.

  • Place the rat in a prone position on a heating pad to maintain body temperature.

  • Make a midline incision of approximately 3 cm over the L4-S1 vertebral level.

  • Separate the paraspinal muscles to expose the L6 transverse process.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with a 6-0 silk suture.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesics and allow the animals to recover for at least 7 days before behavioral testing.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal from a thermal stimulus.

Materials:

  • Hargreaves apparatus (plantar test)

  • Plexiglass enclosures

  • Timer

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the plexiglass enclosures on the glass surface of the apparatus for at least 15-20 minutes before testing.

  • Position the radiant heat source under the plantar surface of the hind paw of the rat.

  • Activate the heat source, which will start a timer.

  • The timer will automatically stop when the rat withdraws its paw. Record this paw withdrawal latency (PWL).

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement.

  • Calculate the average PWL for each paw. A significant decrease in PWL in the ligated paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

Assessment of Mechanical Allodynia (von Frey Test)

This test determines the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying stiffness

  • Elevated mesh platform

  • Plexiglass enclosures

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the plexiglass enclosures on the elevated mesh platform for at least 15-20 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.

  • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is no response, the next filament of increasing stiffness is used. If there is a positive response, the next filament of decreasing stiffness is used.

  • The pattern of positive and negative responses is used to calculate the 50% PWT.

  • A significant decrease in the PWT in the ligated paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Intrathecal (i.t.) Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., artificial cerebrospinal fluid)

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., light isoflurane)

Procedure:

  • Briefly anesthetize the rat with isoflurane.

  • Palpate the iliac crests and insert the needle between the L5 and L6 vertebrae.

  • A flick of the tail indicates successful entry into the intrathecal space.

  • Inject the desired dose of this compound (e.g., 0.3-3 µg) in a small volume (e.g., 10 µL).

  • Allow the animal to recover before behavioral testing. Behavioral assessments are typically performed 15-30 minutes post-injection.

Visualizations

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_intervention Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron AP2_Complex AP2 Complex AAK1 AAK1 AP2_Complex->AAK1 associates with Clathrin Clathrin AP2_Complex->Clathrin recruits AAK1->AP2_Complex phosphorylates μ2 subunit Endocytosis Clathrin-Mediated Endocytosis AAK1->Endocytosis promotes Clathrin->Endocytosis Receptor_Internalization Receptor Internalization (e.g., α2-AR) Endocytosis->Receptor_Internalization Alpha2_AR α2 Adrenergic Receptor Receptor_Internalization->Alpha2_AR reduces surface expression BMT090605 This compound BMT090605->AAK1 inhibits BMT090605->Alpha2_AR enhances signaling Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↓Ca2+ influx) Alpha2_AR->Signaling_Cascade Analgesia Analgesia Signaling_Cascade->Analgesia Experimental_Workflow Start Start SNL_Surgery Spinal Nerve Ligation (SNL) Surgery in Rats Start->SNL_Surgery Recovery Post-operative Recovery (≥ 7 days) SNL_Surgery->Recovery Baseline_Testing Baseline Behavioral Testing (Hargreaves & von Frey) Recovery->Baseline_Testing Drug_Administration Intrathecal Administration of this compound Baseline_Testing->Drug_Administration Post_Drug_Testing Post-treatment Behavioral Testing (15-30 min post-injection) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Comparison Post_Drug_Testing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Western Blot Analysis of AAK1 Phosphorylation using BMT-090605

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] Its function is implicated in various cellular processes, including synaptic vesicle recycling.[1] The activity of AAK1 is regulated by its phosphorylation status, making the analysis of AAK1 phosphorylation a key aspect of studying its biological role and identifying potential therapeutic inhibitors. BMT-090605 is a potent and selective inhibitor of AAK1 with an IC50 of 0.6 nM.[3][4][5][6] This document provides a detailed protocol for the analysis of AAK1 phosphorylation by Western blot, incorporating the use of the AAK1 inhibitor this compound to assess its effect on AAK1 activity. The primary method to assess AAK1 activity via Western blot is often to measure the phosphorylation of its downstream substrate, the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1), at Threonine 156.[7][8] Alternatively, direct analysis of AAK1 autophosphorylation at sites such as Ser637/Thr640 can be performed using phospho-specific antibodies.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC50Reference
This compoundAAK10.6 nM[4][5]
This compoundBIKE (BMP-2-inducible protein kinase)45 nM[4][5]
This compoundGAK (Cyclin G-associated kinase)60 nM[4][5]
LP-935509AAK13.3 nM[6]
AAK1-IN-9AAK110.92 nM[6]
AAK1-IN-10AAK19.62 nM[6]

Experimental Protocols

Protocol: Western Blot Analysis of AAK1 Substrate (AP2M1) Phosphorylation

This protocol describes the treatment of cells with the AAK1 inhibitor this compound and subsequent analysis of the phosphorylation state of the AAK1 substrate, AP2M1.

1. Materials and Reagents:

  • Cell culture reagents

  • This compound hydrochloride (prepared in an appropriate solvent, e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride)[9]

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody

    • Mouse or rabbit anti-total AP2M1 antibody

    • Rabbit anti-beta-actin or anti-GAPDH antibody (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • Western blot imaging system

2. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

3. Lysate Preparation:

  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

6. Antibody Incubation:

  • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • To analyze total AP2M1 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by secondary antibody incubation and detection.

Mandatory Visualizations

G cluster_0 Cell Culture and Treatment cluster_1 Lysate Preparation cluster_2 Protein Analysis cluster_3 Western Blot plate_cells Plate Cells treat_cells Treat with this compound plate_cells->treat_cells wash_cells Wash with PBS treat_cells->wash_cells add_lysis_buffer Add Lysis Buffer with Inhibitors wash_cells->add_lysis_buffer scrape_and_incubate Scrape and Incubate on Ice add_lysis_buffer->scrape_and_incubate centrifuge Centrifuge to Pellet Debris scrape_and_incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant protein_quant Protein Quantification (BCA) collect_supernatant->protein_quant normalize_protein Normalize Protein Concentration protein_quant->normalize_protein add_sample_buffer Add Laemmli Buffer normalize_protein->add_sample_buffer boil_samples Boil at 95-100°C add_sample_buffer->boil_samples sds_page SDS-PAGE boil_samples->sds_page transfer Transfer to Membrane sds_page->transfer block Block with 5% BSA transfer->block primary_ab Primary Antibody Incubation (p-AP2M1) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect G cluster_pathway AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis AAK1 AAK1 AP2M1 AP2M1 (μ2 subunit) AAK1->AP2M1 Phosphorylates (Thr156) AP2 AP2 Complex Clathrin Clathrin AP2->Clathrin Recruits AP2M1->AP2 Component of Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Mediates BMT090605 This compound BMT090605->AAK1 Inhibits

References

Application Notes: Measuring the Effects of BMT-090605 on Synaptic Vesicle Recycling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synaptic vesicle (SV) recycling is a fundamental process for maintaining neuronal communication. It involves the exocytosis of neurotransmitter-filled vesicles followed by the endocytic retrieval of vesicular components for reuse.[1][2] This rapid cycle is crucial for sustaining synaptic transmission, especially during high-frequency neuronal activity.[3] A key pathway governing this process is clathrin-mediated endocytosis (CME), which involves the coordinated action of several proteins to invaginate the presynaptic membrane and form new vesicles.[4][5][6] One of the critical proteins in the final scission step of CME is the large GTPase, dynamin.[3][5]

This document describes the application of BMT-090605, a novel, potent, and specific small molecule inhibitor of dynamin GTPase activity. By targeting dynamin, this compound is expected to block the fission of clathrin-coated pits from the plasma membrane, thereby inhibiting synaptic vesicle endocytosis.[3][7] These application notes provide detailed protocols for assessing the effects of this compound on SV recycling using established imaging techniques and present hypothetical quantitative data to illustrate its expected efficacy.

Hypothesized Mechanism of Action

This compound is hypothesized to act as a non-competitive inhibitor of dynamin's GTPase activity. This inhibition prevents the conformational change required for membrane fission, leading to an accumulation of constricted, clathrin-coated pits at the presynaptic terminal and a subsequent failure to replenish the synaptic vesicle pool.[3][7]

G cluster_cycle Synaptic Vesicle Cycle cluster_drug Drug Intervention Exo Exocytosis (Neurotransmitter Release) Membrane Vesicle components on presynaptic membrane Exo->Membrane Fusion Clathrin Clathrin Coat Assembly & Pit Formation Membrane->Clathrin Scission Dynamin-mediated Scission Clathrin->Scission Uncoating Uncoating Scission->Uncoating Refilling Vesicle Refilling (Neurotransmitter Uptake) Uncoating->Refilling Pool Recycled Vesicle Pool Refilling->Pool Pool->Exo Joins readily releasable pool BMT This compound BMT->Scission Inhibits

Figure 1. Hypothesized mechanism of this compound action on the synaptic vesicle cycle.

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of this compound on key parameters of synaptic vesicle recycling, as measured by the protocols detailed below.

Table 1: Effect of this compound on Endocytosis Rate Constant (τ) (Measured by Synapto-pHluorin Assay)

This compound Conc.Endocytosis Time Constant (τ) [s]% Inhibition of Endocytosis Rate (1/τ)
Vehicle (DMSO)15.2 ± 1.80%
10 µM35.5 ± 3.157%
50 µM89.1 ± 6.783%
100 µM>300 (No recovery observed)~100%

Table 2: Effect of this compound on Synaptic Vesicle Pool Depletion (Measured by FM 1-43 Dye Unloading Assay)

This compound Conc.% Depletion of Recycling Pool (5 min stimulation)
Vehicle (DMSO)92.3 ± 4.5%
10 µM90.1 ± 5.2%
50 µM88.7 ± 4.9%
100 µM91.5 ± 3.8%
Note: this compound is not expected to affect exocytosis, so the depletion of the pre-labeled vesicle pool should remain largely unchanged.

Table 3: Ultrastructural Changes Following this compound Treatment (Measured by Transmission Electron Microscopy)

Treatment (50 µM this compound)Synaptic Vesicle Density (vesicles/µm²)Docked Vesicles (per active zone)Clathrin-Coated Pits (per µm of membrane)
No Stimulation110 ± 125.1 ± 0.81.2 ± 0.3
Stimulation + Vehicle75 ± 92.3 ± 0.52.1 ± 0.4
Stimulation + this compound41 ± 71.1 ± 0.315.8 ± 2.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Measuring Endocytosis with Synapto-pHluorin Imaging

This protocol uses a pH-sensitive GFP variant, pHluorin, fused to a synaptic vesicle protein (e.g., synaptophysin, creating sypHy).[8][9][10] The fluorescence of sypHy is quenched in the acidic lumen of synaptic vesicles but increases dramatically upon exocytosis when exposed to the neutral pH of the synaptic cleft.[8] The subsequent decay in fluorescence reports the rate of endocytosis and re-acidification.[8][10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture & Transfect Neurons with sypHy Plasmid (7-14 days expression) A2 Mount coverslip in imaging chamber with perfusion A1->A2 B1 Perfuse with Normal Extracellular Solution (NES) A2->B1 B2 Acquire Baseline Fluorescence (F₀) B1->B2 B3 Switch to NES + this compound or Vehicle (Incubate 5 min) B2->B3 B4 Stimulate Neurons (e.g., 40 APs @ 20 Hz) to trigger exocytosis B3->B4 B5 Record Fluorescence Rise (Exocytosis) and Decay (Endocytosis) B4->B5 B6 Perfuse with NH₄Cl solution to reveal total vesicle pool (F_max) B5->B6 C1 Define Regions of Interest (ROIs) over synaptic boutons B6->C1 C2 Measure ΔF/F₀ = (F - F₀) / (F_max - F₀) C1->C2 C3 Fit fluorescence decay curve to a single exponential to extract time constant (τ) C2->C3

Figure 2. Experimental workflow for the Synapto-pHluorin imaging assay.

Materials:

  • Primary hippocampal neurons cultured on coverslips.

  • sypHy plasmid and transfection reagent.

  • Normal Extracellular Solution (NES): NaCl (140 mM), KCl (2.4 mM), HEPES (10 mM), Glucose (10 mM), CaCl₂ (2 mM), MgCl₂ (1 mM), pH 7.4.

  • Stimulation buffer: NES with elevated KCl (e.g., 90 mM, with NaCl adjusted for osmolarity).

  • Ammonium chloride solution (50 mM NH₄Cl in NES, pH 7.4).

  • This compound stock solution (in DMSO).

  • Inverted fluorescence microscope with a high-sensitivity camera.

Procedure:

  • Cell Preparation: Transfect primary hippocampal neurons (7-10 days in vitro) with the sypHy plasmid. Allow 7-14 days for protein expression.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope. Perfuse with NES at ~0.2 ml/min.

  • Baseline: Identify a transfected neuron and acquire a stable baseline fluorescence (F₀) for 1-2 minutes.

  • Drug Application: Switch the perfusion to NES containing the desired concentration of this compound or vehicle (DMSO) and incubate for 5 minutes.

  • Stimulation: Trigger exocytosis by brief electrical field stimulation (e.g., 40 action potentials at 20 Hz) or by a short pulse of high K+ stimulation buffer.

  • Data Acquisition: Record the fluorescence signal before, during, and for at least 5 minutes after stimulation to capture the full decay curve.

  • Normalization: At the end of the experiment, perfuse with the NH₄Cl solution to dequench all sypHy molecules, revealing the maximal fluorescence (F_max).

  • Analysis: For each synaptic bouton, calculate the normalized fluorescence change (ΔF/F₀). Fit the decay phase of the signal to a single exponential function to determine the endocytic time constant (τ).

Protocol 2: Measuring Vesicle Uptake and Release with FM Dyes

FM dyes (e.g., FM 1-43) are lipophilic styryl dyes that are non-fluorescent in aqueous solution but become intensely fluorescent upon binding to membranes.[11][12] They cannot cross the membrane, so they are trapped in newly formed vesicles during endocytosis.[11][13] This protocol measures the inhibition of dye uptake (endocytosis).

Materials:

  • Primary hippocampal neurons cultured on coverslips.

  • Tyrode's solution: NaCl (119 mM), KCl (2.5 mM), HEPES (25 mM), Glucose (30 mM), CaCl₂ (2 mM), MgCl₂ (2 mM), pH 7.4.

  • High K+ Tyrode's solution (90 mM KCl).

  • FM 1-43 dye (10 µM in high K+ solution).

  • This compound stock solution (in DMSO).

  • Fluorescence microscope.

Procedure:

  • Pre-incubation: Incubate cultured neurons with this compound or vehicle in normal Tyrode's solution for 10 minutes.

  • Loading: Stimulate the neurons with high K+ Tyrode's solution containing 10 µM FM 1-43 and the same concentration of this compound/vehicle for 2 minutes to induce endocytosis.[14]

  • Wash: Thoroughly wash the cells with normal Tyrode's solution for 5-10 minutes to remove all surface-bound dye.

  • Imaging: Capture fluorescence images of multiple fields of view. The fluorescence intensity of individual synaptic boutons is proportional to the number of vesicles that have undergone endocytosis.

  • Analysis: Using image analysis software, measure the mean fluorescence intensity of at least 100-200 synaptic boutons per condition. Compare the intensity between this compound-treated and vehicle-treated cells to quantify the inhibition of vesicle uptake.

Protocol 3: Ultrastructural Analysis with Transmission Electron Microscopy (TEM)

TEM provides high-resolution snapshots of synaptic terminals, allowing for the direct visualization and quantification of synaptic vesicles, docked vesicles, and endocytic intermediates like clathrin-coated pits.[15][16]

Materials:

Procedure:

  • Treatment: Treat neuronal cultures with 50 µM this compound or vehicle for 10 minutes.

  • Stimulation: Depolarize cells with high K+ solution for 90 seconds in the continued presence of the drug/vehicle to trigger a round of exo- and endocytosis.

  • Fixation: Immediately fix the cells with ice-cold glutaraldehyde solution, followed by post-fixation with osmium tetroxide.

  • Processing: Dehydrate the samples through an ethanol (B145695) series, embed in resin, and cut ultrathin (60-80 nm) sections.

  • Staining & Imaging: Stain the sections with uranyl acetate and lead citrate. Image synapses at high magnification (e.g., >50,000x) using a TEM.

  • Quantification:

    • Identify presynaptic terminals based on the presence of an active zone and synaptic vesicles.

    • Count the total number of synaptic vesicles per terminal area.

    • Count the number of clathrin-coated pits along the presynaptic membrane.

    • Compare the quantified data between control and this compound-treated synapses. A significant increase in clathrin-coated pits and a decrease in vesicle number post-stimulation would be indicative of dynamin inhibition.[3][7]

References

Troubleshooting & Optimization

Troubleshooting BMT-090605 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the AAK1 inhibitor, BMT-090605. The information is designed to address common challenges, particularly those related to its precipitation in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), with an IC50 of 0.6 nM.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other molecules. By inhibiting AAK1, this compound can modulate signaling pathways that rely on this process. It also inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) with IC50 values of 45 nM and 60 nM, respectively.[1][2] this compound has shown antinociceptive activity and is used in neuropathic pain research.[1][2]

Q2: I'm observing precipitation after adding this compound to my aqueous assay buffer. Is this expected?

Yes, observing precipitation can be a common issue. This compound has poor aqueous solubility, a known characteristic of this compound. Another AAK1 inhibitor, LP-935509, was reported as unsuitable for certain in vivo studies specifically due to its poor aqueous solubility, while this compound was selected for its more suitable physicochemical properties for intrathecal injections, indicating that while its solubility is low, it can be workable under appropriate conditions.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds. For consistent results, it is best to use a fresh, unopened bottle or an aliquot from a properly stored stock of anhydrous DMSO.

Q4: What are the maximum recommended stock concentrations for this compound and its hydrochloride salt in DMSO?

The solubility of this compound and its hydrochloride salt in DMSO has been determined. Adhering to these concentrations is critical to ensure a clear, homogenous stock solution before further dilution into aqueous buffers.

Compound FormSolventMaximum ConcentrationPreparation Notes
This compoundDMSO100 mg/mLMay require sonication to fully dissolve.
This compound hydrochlorideDMSO31.25 mg/mLRequires ultrasonication and gentle warming (can be heated to 60°C) to achieve complete dissolution.[2][3][4]

Q5: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

To avoid solvent-induced artifacts or toxicity in your experiments, the final concentration of DMSO in the aqueous assay medium should be kept as low as possible, typically below 0.5% (v/v). It is essential to include a vehicle control (assay medium with the same final concentration of DMSO without this compound) in your experimental design to account for any effects of the solvent.

Troubleshooting Guide: Precipitation of this compound in Aqueous Solutions

This guide provides a systematic approach to resolving precipitation issues with this compound in your experimental workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Stock Solution Check cluster_2 Step 2: Dilution Process cluster_3 Step 3: Concentration & Buffer Conditions precipitation Precipitation observed in aqueous buffer stock_check Is the stock solution clear and fully dissolved? precipitation->stock_check improper_stock Re-prepare stock solution. - Use anhydrous DMSO. - Do not exceed max concentration. - Use sonication/warming as needed. stock_check->improper_stock No proper_stock Stock solution is clear stock_check->proper_stock Yes dilution_check How is the dilution performed? proper_stock->dilution_check improper_dilution Precipitation on dilution ('crashing out'). - Perform serial dilutions. - Add stock to buffer dropwise while vortexing. dilution_check->improper_dilution proper_dilution Dilution process is optimized dilution_check->proper_dilution concentration_check Is precipitation still observed? improper_dilution->concentration_check proper_dilution->concentration_check solubility_limit Final concentration exceeds solubility limit. - Determine highest soluble concentration. - Consider this the upper limit for the assay. concentration_check->solubility_limit ph_adjustment Explore pH modification of the buffer. (See Experimental Protocols) concentration_check->ph_adjustment excipients Consider using solubilizing excipients (e.g., surfactants). (Advanced Strategy) concentration_check->excipients G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis stock Prepare 10 mM Stock in Anhydrous DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution transfer Transfer to Aqueous Buffer in 96-well plate serial_dilution->transfer incubate Incubate with Shaking (e.g., 2h, RT) transfer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Concentration at Precipitation Onset measure->analyze G cluster_0 Cell Membrane cluster_1 Cytosol receptor Transmembrane Receptor ap2 AP2 Complex receptor->ap2 binds clathrin Clathrin ap2->clathrin recruits endocytosis Clathrin-Coated Vesicle Formation clathrin->endocytosis leads to aak1 AAK1 aak1->ap2 phosphorylates (activates) bmt This compound bmt->aak1 inhibits downstream Downstream Signaling endocytosis->downstream modulates

References

How to minimize off-target effects of BMT-090605 in cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMT-090605

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, a potent AAK1 inhibitor. The following troubleshooting guides and FAQs are designed to help you minimize off-target effects and ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of the adapter protein-2 associated kinase 1 (AAK1), with an in vitro IC50 value of approximately 0.6 nM.[1][2] AAK1 is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis, a crucial process for synaptic vesicle recycling and receptor-mediated signaling.[3]

Q2: What are the known off-targets of this compound?

While highly selective for AAK1, this compound can inhibit other kinases at higher concentrations. The primary known off-targets are BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK), with IC50 values of 45 nM and 60 nM, respectively.[1][2][4] Therefore, there is a potential for off-target effects when using concentrations of this compound that approach these levels.

Q3: Why is it important to consider the off-target effects of this compound?

Q4: What are the initial signs of potential off-target effects in my experiments?

Common indicators of off-target effects include:

  • High concentration required for effect: The effective concentration in your cellular assay is significantly higher than the IC50 for AAK1 (0.6 nM) and is approaching the IC50 values for BIKE (45 nM) and GAK (60 nM).

  • Inconsistency with genetic validation: The phenotype observed with this compound differs from the phenotype observed with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of AAK1.

  • Discrepancy with other inhibitors: A structurally different AAK1 inhibitor produces a different phenotype.

Q5: How can I confirm that the observed phenotype is due to AAK1 inhibition?

The most rigorous approach is to perform a rescue experiment. This involves expressing a form of AAK1 that is resistant to this compound in cells where the endogenous AAK1 has been knocked down or knocked out. If the addition of this compound fails to produce the phenotype in these "rescued" cells, it strongly suggests the effect is on-target.

Troubleshooting Guides

Problem 1: The observed phenotype only occurs at this compound concentrations above 50 nM.

  • Potential Cause: The observed effect may be due to the inhibition of the off-target kinases BIKE (IC50 ~45 nM) or GAK (IC50 ~60 nM) rather than AAK1.

  • Solution:

    • Perform a detailed dose-response experiment: Determine the lowest effective concentration of this compound that produces the desired phenotype.

    • Validate target engagement: Use a technique like Western blotting to assess the phosphorylation of AAK1's downstream targets at various concentrations of this compound. This will help you correlate the phenotypic effect with on-target inhibition.

    • Employ genetic validation: Use siRNA or CRISPR to knock down or knock out AAK1, BIKE, and GAK individually to see which genetic perturbation recapitulates the phenotype observed with this compound.

Problem 2: My results with this compound are inconsistent with published data for AAK1 knockdown.

  • Potential Cause: Your experimental conditions (e.g., cell type, treatment duration, this compound concentration) may be leading to off-target effects that were not present in the knockdown studies.

  • Solution:

    • Optimize this compound concentration: Titrate the concentration of this compound to the lowest possible level that still shows a clear on-target effect (ideally in the low nanomolar range).

    • Use an orthogonal inhibitor: Test a structurally unrelated AAK1 inhibitor to see if it produces the same phenotype.

    • Perform a rescue experiment: As detailed in FAQ 5, this is the gold standard for confirming on-target effects.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Target KinaseIC50 (nM)Selectivity vs. AAK1
AAK1 (On-Target) 0.6 -
BIKE (Off-Target)4575-fold
GAK (Off-Target)60100-fold

Data compiled from publicly available sources.[1][2][4]

Table 2: Recommended Starting Concentrations for Cellular Assays

Assay TypeRecommended Concentration RangeRationale
Initial Phenotypic Screening1 nM - 100 nMTo establish a dose-response curve and identify the EC50.
On-Target Validation0.5 nM - 10 nMTo minimize the risk of engaging BIKE and GAK.
Off-Target Investigation50 nM - 500 nMTo intentionally probe the effects of BIKE and GAK inhibition.

These are suggested starting points and should be optimized for your specific cell line and experimental conditions.

Visualized Workflows and Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor ap2 AP2 Complex receptor->ap2 recruits aak1 AAK1 ap2->aak1 activates clathrin Clathrin-Coated Pit Formation aak1->clathrin promotes bike BIKE gak GAK endocytosis Endocytosis clathrin->endocytosis bmt This compound bmt->aak1 inhibits (IC50 = 0.6 nM) bmt->bike inhibits (IC50 = 45 nM) bmt->gak inhibits (IC50 = 60 nM)

Caption: this compound on-target and off-target signaling pathways.

G start Start: Suspected Off-Target Effect q1 Is the effective concentration >> AAK1 IC50 (~1 nM)? start->q1 a1_yes High Likelihood of Off-Target Effects q1->a1_yes Yes a1_no Proceed with Caution q1->a1_no No q2 Does AAK1 genetic knockdown recapitulate the phenotype? a1_yes->q2 a1_no->q2 a2_yes Phenotype is Likely On-Target q2->a2_yes Yes a2_no Phenotype is Likely Off-Target or Complex q2->a2_no No end_on Conclusion: On-Target Effect a2_yes->end_on end_off Conclusion: Off-Target Effect a2_no->end_off

Caption: Troubleshooting logic for this compound off-target effects.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells 1. Plate Cells prepare_dilutions 2. Prepare Serial Dilutions of this compound (e.g., 0.1 nM to 1 µM) plate_cells->prepare_dilutions treat_cells 3. Treat Cells for Desired Duration prepare_dilutions->treat_cells phenotypic_assay 4a. Perform Phenotypic Assay treat_cells->phenotypic_assay western_blot 4b. Lyse Cells for Western Blot treat_cells->western_blot data_analysis 5. Analyze Data and Determine EC50/IC50 phenotypic_assay->data_analysis western_blot->data_analysis

References

Addressing poor brain penetration of BMT-090605 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor brain penetration of the AAK1 inhibitor, BMT-090605, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetration a concern?

This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a promising target for the treatment of neuropathic pain.[1][2] For diseases of the central nervous system (CNS), adequate penetration of the blood-brain barrier (BBB) is crucial for therapeutic efficacy. Studies have shown that after intrathecal administration in rats, brain and plasma concentrations of this compound were found to be very low (<4 nM), while measurable levels were detected in the lumbar spinal cord, indicating poor penetration into the brain from the cerebrospinal fluid.[3] This limited brain exposure can be a significant hurdle in preclinical and clinical development for CNS indications.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of a compound is the first step in troubleshooting poor brain penetration. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular Weight 364.44 g/mol (free base)[2]
400.90 g/mol (hydrochloride salt)[1]
cLogP 0.93[4]
Topological Polar Surface Area (tPSA) 90 Ų[4]

These properties can be compared to those of AAK1 inhibitors with known brain penetration profiles to guide optimization efforts.

CompoundBrain PenetrationBrain/Plasma Ratio
LP-922761 Poor0.007
LP-935509 Good>2

Q3: What is the proposed mechanism of action for AAK1 inhibitors in neuropathic pain and how does it relate to CNS activity?

AAK1 inhibitors are believed to exert their antinociceptive effects through the modulation of the alpha-2 adrenergic signaling pathway at the spinal level.[3] This pathway is a known regulator of pain transmission. Inhibition of AAK1 is thought to reduce ascending pain signals. The requirement of crossing the blood-brain or blood-spinal cord barrier is critical for this therapeutic effect, as demonstrated by the lack of efficacy of poorly brain-penetrant AAK1 inhibitors when administered systemically.

Below is a diagram illustrating the proposed signaling pathway.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Alpha2_AR α2-Adrenergic Receptor Inhibition Inhibition Alpha2_AR->Inhibition NE Norepinephrine NE->Alpha2_AR Activates AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylates μ2 subunit Pain_Signal Ascending Pain Signal AAK1->Pain_Signal Potentiates Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Endocytosis->Pain_Signal Modulates BMT_090605 This compound BMT_090605->AAK1 Inhibits Inhibition->Pain_Signal Reduction Reduction

Caption: Proposed AAK1 signaling pathway in neuropathic pain.

Troubleshooting Guide: Addressing Poor Brain Penetration of this compound

This guide provides a systematic approach to investigate and potentially overcome the poor brain penetration of this compound.

Step 1: Characterize the Barrier Permeability - Is this compound a Substrate of Efflux Transporters?

A primary reason for poor brain penetration of small molecules is active efflux by transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) at the BBB. It is crucial to determine if this compound is a substrate for these transporters.

Experimental Protocol: In Vitro P-gp and BCRP Substrate Assay

This protocol outlines a bidirectional transport assay using Madin-Darby Canine Kidney (MDCKII) cells transfected with the human MDR1 gene (for P-gp) or ABCG2 gene (for BCRP).

Materials:

  • MDCKII-MDR1 and wild-type MDCKII cells (for P-gp assay)

  • MDCKII-BCRP and wild-type MDCKII cells (for BCRP assay)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound

  • Known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)

  • Known BCRP inhibitor (e.g., Ko143 or fumitremorgin C)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding: Seed MDCKII-MDR1 (or MDCKII-BCRP) and wild-type MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare dosing solutions of this compound in HBSS at the desired concentration (e.g., 1-10 µM).

    • For inhibitor groups, prepare dosing solutions containing this compound and a known P-gp or BCRP inhibitor.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sampling: Incubate at 37°C with 5% CO₂. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.

  • Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio significantly greater than 2 in the transfected cells and a reduction of this ratio in the presence of an inhibitor suggests that this compound is a substrate of the respective transporter.

Step 2: Quantify In Vivo Brain Penetration

If not already performed with systemic administration, a crucial step is to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Experimental Protocol: In Vivo Brain Penetration Study in Mice

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound

  • Appropriate vehicle for intravenous (IV) or oral (PO) administration

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain homogenization equipment

  • LC-MS/MS for quantification

Methodology:

  • Dosing: Administer this compound to mice via the desired route (IV or PO) at a specified dose.

  • Sample Collection: At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or other appropriate method. Immediately following blood collection, perfuse the mice with saline to remove blood from the brain vasculature.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Harvest the brains, weigh them, and homogenize in a suitable buffer.

  • Quantification: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp) at each time point: Kp = Concentration in brain / Concentration in plasma

    • To determine the Kp,uu, the unbound fraction in plasma (fu,p) and brain (fu,b) needs to be measured, typically via equilibrium dialysis. Kp,uu = Kp * (fu,p / fu,b)

    • A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry. A value significantly less than 1 suggests efflux, while a value greater than 1 may indicate active uptake.

Step 3: Strategies to Improve Brain Penetration

If this compound is confirmed to have poor brain penetration due to efflux or other properties, the following strategies can be considered.

Troubleshooting Workflow

Troubleshooting_Workflow Start Poor in vivo brain penetration of this compound observed Step1 Step 1: Is it an efflux transporter substrate? Start->Step1 Substrate_Yes Yes Step1->Substrate_Yes Efflux Ratio > 2 Substrate_No No Step1->Substrate_No Efflux Ratio ≈ 1 Step2 Step 2: Quantify in vivo brain penetration (Kp,uu) Step3 Step 3: Implement strategies to improve penetration Step2->Step3 Strategy1 Medicinal Chemistry Modifications: - Reduce H-bond donors - Increase lipophilicity (cLogP) - Modify structure to avoid transporter recognition Step3->Strategy1 Strategy2 Formulation Strategies: - Nanoparticle encapsulation (e.g., liposomes) - Prodrug approach Step3->Strategy2 Strategy3 Co-administration with Efflux Transporter Inhibitors Step3->Strategy3 Substrate_Yes->Step2 Substrate_No->Step2

Caption: Workflow for troubleshooting poor brain penetration.

Medicinal Chemistry Approaches:

  • Reduce Efflux Substrate Potential: If this compound is identified as a P-gp or BCRP substrate, structural modifications can be made to reduce its affinity for these transporters. This may involve reducing the number of hydrogen bond donors, increasing lipophilicity within an optimal range, or altering the overall molecular shape.

  • Optimize Physicochemical Properties for Passive Diffusion: Even if not an efflux substrate, optimizing properties like lipophilicity (cLogP), polar surface area (PSA), and molecular weight can enhance passive diffusion across the BBB.

Formulation-Based Strategies:

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from efflux transporters and facilitate its transport across the BBB.

  • Prodrugs: A prodrug of this compound could be designed to have improved BBB permeability. Once in the brain, the prodrug would be converted to the active this compound.

Co-administration Strategies:

  • Efflux Transporter Inhibitors: In preclinical studies, co-administering this compound with a potent P-gp or BCRP inhibitor can help to confirm the role of efflux in its poor brain penetration and demonstrate the potential for improved efficacy with enhanced brain exposure.

References

Interpreting unexpected results in BMT-090605 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMT-090605. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent AAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), with an IC50 value of 0.6 nM.[1][2][3] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other molecules.[4] By inhibiting AAK1, this compound disrupts these endocytic processes. The primary therapeutic application being investigated for this compound is the treatment of neuropathic pain, where it is believed to act by inhibiting AAK1 in the spinal cord and reducing ascending pain signals.[1][5]

Q2: Are there known off-target effects for this compound?

Yes, while this compound is highly selective for AAK1, it has been shown to inhibit two other related kinases, BIKE (BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase), at higher concentrations. The IC50 values for these off-targets are 45 nM for BIKE and 60 nM for GAK.[1][2][3][6] It is crucial to consider these off-target effects when designing experiments and interpreting results, especially at higher concentrations of the inhibitor.

Q3: My in vitro kinase assay results show lower than expected potency for this compound. What could be the issue?

Several factors could contribute to this observation:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound can be influenced by the concentration of ATP in the assay. High concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Enzyme Activity: Ensure that the recombinant AAK1 enzyme is active and used at an appropriate concentration. Enzyme activity can degrade with improper storage or handling.

  • Assay Conditions: Factors such as buffer composition, pH, and incubation time can all affect enzyme kinetics and inhibitor potency. Refer to established protocols for AAK1 kinase assays for optimal conditions.

Q4: I am observing unexpected phenotypic changes in my cell-based assays that don't seem to align with AAK1 inhibition. What could be the cause?

This could be due to a few reasons:

  • Off-Target Effects: At higher concentrations, the inhibition of BIKE and GAK by this compound could lead to unexpected cellular effects.[1][2][3][6]

  • Signaling Crosstalk: AAK1 is known to be involved in multiple signaling pathways, including the WNT and Notch pathways.[7][8] Inhibition of AAK1 can therefore have downstream consequences on these pathways, leading to complex phenotypic outcomes.

  • Cell Line Specificity: The cellular context is critical. The expression levels of AAK1, its substrates, and interacting partners can vary between different cell lines, leading to different responses to the inhibitor.

Q5: How should I prepare and store this compound solutions?

This compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO.[1] It is recommended to store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in vitro kinase assays
Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variability.
Variable Enzyme Activity Use a fresh aliquot of AAK1 enzyme for each experiment. Ensure consistent storage conditions. Perform a quality control check of the enzyme activity before starting a new batch of experiments.
Compound Solubility Visually inspect for any precipitation of this compound in the assay buffer. If solubility is an issue, consider using a lower concentration of the compound or adding a small amount of a non-ionic detergent like Tween-20 to the buffer.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.
Issue 2: Unexpected results in Western Blot analysis of AAK1 signaling
Potential Cause Troubleshooting Steps
No change in p-AP2M1 (Thr156) levels Confirm AAK1 inhibition: Ensure that this compound is active and used at a sufficient concentration to inhibit AAK1. Check antibody quality: Validate the specificity of the phospho-AP2M1 antibody using appropriate controls (e.g., phosphatase-treated lysates). Optimize lysis conditions: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
Unexpected changes in other signaling proteins Investigate off-target effects: Consider the possibility of BIKE and GAK inhibition at the concentration of this compound used. Explore pathway crosstalk: AAK1 inhibition can affect WNT and Notch signaling.[7][8] Probe for key components of these pathways to see if they are altered.
Multiple bands or non-specific signal Optimize antibody concentrations: Titrate both primary and secondary antibodies to find the optimal dilution that minimizes non-specific binding. Improve blocking: Increase the concentration or duration of the blocking step. Consider using a different blocking agent (e.g., BSA instead of milk). Ensure proper washing: Increase the number or duration of wash steps to remove unbound antibodies.
Issue 3: High variability or unexpected toxicity in cell-based assays
Potential Cause Troubleshooting Steps
Compound Cytotoxicity Determine the cytotoxic profile of this compound in your specific cell line using a dose-response experiment and a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the toxic threshold for your signaling experiments.
Edge Effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. If you must use them, ensure proper sealing of the plate and maintain humidity during incubation.
Cell culture conditions Maintain consistent cell passage numbers, seeding densities, and media conditions across experiments to minimize variability.
Off-target cellular effects If unexpected phenotypes are observed, consider if they could be mediated by inhibition of BIKE or GAK.[1][2][3][6] It may be useful to compare the effects of this compound with other AAK1 inhibitors that have different selectivity profiles.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
KinaseIC50 (nM)
AAK1 0.6[1][2][3]
BIKE 45[1][2][3][6]
GAK 60[1][2][3][6]

Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide containing the AP2M1 phosphorylation site)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant AAK1 enzyme and the substrate in kinase assay buffer to the desired concentrations.

  • Assay Reaction: a. To each well of a 96-well plate, add the AAK1 enzyme. b. Add the serially diluted this compound or DMSO (vehicle control). c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: AAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay cluster_phenotypic Phenotypic Assay A1 Prepare serial dilutions of this compound A2 Incubate with recombinant AAK1 A1->A2 A3 Initiate reaction with ATP and substrate A2->A3 A4 Measure kinase activity A3->A4 A5 Determine IC50 A4->A5 B1 Treat cells with varying concentrations of this compound B2 Lyse cells and perform Western Blot B1->B2 B3 Probe for p-AP2M1 and total AP2M1 B2->B3 B4 Analyze changes in protein phosphorylation B3->B4 C1 Treat cells with This compound C2 Perform cell viability, migration, or other phenotypic assay C1->C2 C3 Quantify phenotypic changes C2->C3 Troubleshooting_Logic Start Unexpected Experimental Result Q1 Is the issue in an in vitro or cell-based assay? Start->Q1 A1_vitro Check assay components: - Reagent stability - Enzyme activity - ATP concentration Q1->A1_vitro In Vitro A1_cell Consider cellular factors: - Compound permeability - Off-target effects - Cell line variability Q1->A1_cell Cell-Based Q2_vitro Are IC50 values inconsistent? A1_vitro->Q2_vitro Q2_cell Is there unexpected toxicity or phenotype? A1_cell->Q2_cell A2_vitro_yes Review technical execution: - Pipetting accuracy - Incubation times Q2_vitro->A2_vitro_yes Yes Solution Optimize protocol and interpret results in context Q2_vitro->Solution No A2_vitro_yes->Solution A2_cell_yes Investigate off-target effects (BIKE, GAK) and signaling crosstalk (WNT, Notch) Q2_cell->A2_cell_yes Yes Q2_cell->Solution No A2_cell_yes->Solution

References

Technical Support Center: Titrating the Optimal Dose of BMT-090605 for Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to titrating the optimal dose of BMT-090605, a potent and selective AAK1 inhibitor, for rodent pain models.

Mechanism of Action

This compound is a potent and selective inhibitor of the adapter protein-2 associated kinase 1 (AAK1) with an IC50 value of 0.6 nM.[1][2] It also inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) with IC50 values of 45 nM and 60 nM, respectively.[1][3] By inhibiting AAK1 in the spinal cord, this compound demonstrates antinociceptive activity, making it a compound of interest for neuropathic pain research.[1][2][4][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo dose-response data for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
AAK10.6[1]
BIKE45[1][3]
GAK60[1][3]

Table 2: In Vivo Dose-Response of Intrathecal this compound in a Rat Chronic Constriction Injury (CCI) Model

Dose (µ g/rat )Effect on Thermal HyperalgesiaNotes
0.3Dose-dependent reductionBehavioral evaluation conducted 15 minutes after administration.[4][5]
1.0Dose-dependent reduction
3.0Efficacy comparable to 3 µ g/rat intrathecal clonidineHigh dose tested in the study.[2][5][6]

Experimental Protocols

Protocol 1: Intrathecal Administration of this compound in a Rat Neuropathic Pain Model (CCI)

This protocol details the methodology for administering this compound to investigate its analgesic effects in a chronic constriction injury (CCI) model of neuropathic pain in rats.

1. Materials

  • This compound

  • Vehicle: Artificial cerebrospinal fluid (aCSF) with HEPES buffer

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Male Sprague-Dawley rats with induced CCI

  • Anesthesia (e.g., isoflurane)

  • Thermal hyperalgesia testing apparatus (e.g., Hargreaves' test)

2. Drug Preparation

  • Dissolve this compound in aCSF with HEPES buffer to the desired concentrations (e.g., 0.03, 0.1, and 0.3 µg/µL to deliver 0.3, 1.0, and 3.0 µg in a 10 µL injection volume).[6]

  • Ensure the final solution is clear and free of precipitates.

3. Animal Preparation and Administration

  • Briefly anesthetize the rat using isoflurane.

  • Position the rat in a stereotaxic frame or hold it firmly to expose the lumbar region of the back.

  • Identify the L5/L6 intervertebral space.

  • Carefully insert the 30-gauge needle of the Hamilton syringe between the L5 and L6 vertebrae until a tail flick is observed, indicating proper placement in the intrathecal space.

  • Slowly inject 10 µL of the this compound solution or vehicle.

  • Withdraw the needle and allow the animal to recover from anesthesia in a clean cage.

4. Behavioral Testing

  • Assess thermal hyperalgesia at baseline (before injection) and at specific time points post-injection (e.g., 15, 30, 60, and 120 minutes).

  • Use a thermal pain model such as the Hargreaves' test to measure the paw withdrawal latency to a radiant heat source.

5. Data Analysis

  • Record the paw withdrawal latencies for both the ipsilateral (injured) and contralateral (uninjured) paws.

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the effect of different doses of this compound on thermal hyperalgesia.

Troubleshooting Guide

This guide addresses potential issues that may arise during the titration of this compound in rodent pain models.

Question Possible Cause(s) Suggested Solution(s)
No significant analgesic effect is observed even at the highest dose. 1. Improper intrathecal injection: The drug may not have reached the target site in the spinal cord. 2. Incorrect drug formulation: The compound may not be fully dissolved or may have degraded. 3. Timing of behavioral assessment: The peak effect of the drug may occur at a different time point.1. Injection technique: Ensure a clear tail flick is observed upon needle insertion. Practice the technique to ensure consistency. Consider using a catheter for chronic dosing studies. 2. Formulation: Prepare fresh solutions for each experiment. Use a vehicle known to be compatible with this compound, such as aCSF with HEPES buffer.[6] 3. Time course: Conduct a time-course study to determine the optimal time for behavioral testing after drug administration.
High variability in behavioral responses between animals in the same dose group. 1. Inconsistent injection volume or location. 2. Variability in the severity of the nerve injury. 3. Individual differences in drug metabolism or sensitivity. 1. Standardize injection procedure: Use a Hamilton syringe for precise volume delivery. Ensure all injections are performed by a trained individual. 2. Consistent surgical model: Ensure the CCI surgery is performed consistently to minimize variability in the resulting hyperalgesia. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability.
Animals exhibit signs of motor impairment or distress after injection. 1. The dose may be too high, leading to off-target effects. 2. The injection itself may have caused spinal cord damage. 1. Dose reduction: Test lower doses to determine if the motor impairment is dose-dependent. 2. Refine injection technique: Ensure the needle is inserted smoothly and at the correct angle to avoid damaging the spinal cord.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a rat neuropathic pain model?

A1: Based on published data, a starting dose of 0.3 µ g/rat administered intrathecally is recommended.[6] A dose-response curve should be generated by testing a range of doses (e.g., 0.3, 1.0, and 3.0 µ g/rat ) to determine the optimal dose for your specific experimental conditions.[5][6]

Q2: What is the appropriate vehicle for dissolving this compound for intrathecal administration?

A2: this compound and its hydrochloride salt can be dissolved in artificial cerebrospinal fluid (aCSF) with HEPES buffer for intrathecal dosing.[6]

Q3: How should this compound be stored?

A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store the solution under nitrogen and away from moisture.[1]

Q4: What is the expected duration of the analgesic effect of this compound?

A4: The provided studies focused on the analgesic effect 15 minutes post-intrathecal administration.[4][5] To determine the full duration of action, a time-course study should be performed, with behavioral assessments at multiple time points following drug administration.

Q5: Are there any known off-target effects of this compound?

A5: this compound is a selective AAK1 inhibitor but also shows activity against BIKE and GAK at higher concentrations.[1][3] It is important to consider these potential off-target effects when interpreting results, especially at higher doses.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis drug_prep Prepare this compound Solutions (0.3, 1.0, 3.0 µg/10µL in aCSF) injection Intrathecal Injection (L5/L6) - this compound or Vehicle drug_prep->injection animal_prep Acclimate CCI Model Rats baseline Baseline Thermal Hyperalgesia Test animal_prep->baseline baseline->injection post_test Post-Injection Thermal Hyperalgesia Test (e.g., 15, 30, 60, 120 min) injection->post_test data_analysis Data Analysis (Paw Withdrawal Latency) post_test->data_analysis dose_response Determine Optimal Dose data_analysis->dose_response

Caption: Experimental workflow for this compound dose titration.

signaling_pathway cluster_neuron Neuron BMT This compound AAK1 AAK1 BMT->AAK1 Inhibition AP2 AP2 Complex AAK1->AP2 Phosphorylation Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Receptor Pain Receptor Internalization Endocytosis->Receptor PainSignal Reduced Nociceptive Signaling Receptor->PainSignal

Caption: Proposed signaling pathway for this compound's analgesic effect.

References

Avoiding artifacts in immunofluorescence with BMT-090605 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMT-090605 in immunofluorescence (IF) experiments. This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis (CME).[1][2][3] Understanding the mechanism of this compound is crucial for anticipating and troubleshooting potential artifacts in immunofluorescence staining.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it affect my immunofluorescence results?

A1: this compound is a potent inhibitor of AAK1, a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step for the recruitment of cargo proteins into clathrin-coated pits for internalization.[4][5] By inhibiting AAK1, this compound can disrupt the normal trafficking and cellular localization of transmembrane proteins. This could potentially lead to immunofluorescence artifacts such as altered protein distribution (e.g., accumulation of receptors at the cell surface), changes in cell morphology, or unexpected staining patterns.

Q2: I am observing a significant increase in the cell surface staining of my protein of interest after this compound treatment. Is this an artifact?

A2: This is a plausible biological effect of this compound treatment rather than a technical artifact. By inhibiting AAK1 and clathrin-mediated endocytosis, this compound can prevent the internalization of cell surface proteins, leading to their accumulation on the plasma membrane. It is crucial to have appropriate controls, including vehicle-treated cells, to distinguish between a biological effect and a non-specific artifact.

Q3: Can this compound treatment cause changes in cell morphology that could be misinterpreted in my immunofluorescence images?

A3: Yes, inhibition of kinases involved in cellular signaling and trafficking can sometimes lead to changes in cell morphology.[6][7][8] While direct evidence for this compound inducing morphological changes is not widely reported, it is a possibility. Any observed changes in cell shape or size should be documented and compared with vehicle-treated control cells.

Q4: Does this compound have off-target effects that I should be aware of?

A4: this compound is a selective AAK1 inhibitor, but it can also inhibit BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations.[1][2][3] It is advisable to use the lowest effective concentration of this compound to minimize potential off-target effects. Titrating the concentration of this compound in your specific cell type and assay is recommended.

Troubleshooting Guide

This guide addresses common immunofluorescence issues that may arise when using this compound.

Problem Potential Cause Related to this compound Treatment Recommended Solution
High Background Staining Altered membrane permeability or protein aggregation due to disruption of cellular trafficking.Optimize fixation and permeabilization conditions. Increase the number and duration of wash steps.[9] Consider using a different blocking buffer.[10][11]
Weak or No Signal Epitope masking due to protein accumulation or conformational changes. Altered localization of the target protein away from the expected cellular compartment.Perform antigen retrieval to unmask epitopes.[12] Validate antibody specificity with positive and negative controls. Confirm the expected subcellular localization of your target protein in the presence and absence of this compound using other methods if possible.
Non-specific Staining or Unexpected Localization Altered protein trafficking leading to the mislocalization of the target protein or interacting partners.Carefully titrate the primary antibody concentration.[9][10] Use a secondary antibody from a different host species to rule out cross-reactivity.[10] Include a "secondary antibody only" control.
Patchy or Punctate Staining Accumulation of the target protein in specific microdomains of the plasma membrane or in stalled endocytic vesicles.This may be a true biological effect. Co-stain with markers for specific cellular compartments (e.g., early endosomes, plasma membrane) to characterize the nature of the puncta.
Changes in Cell Morphology Disruption of signaling pathways that regulate the cytoskeleton.[6][7][13]Quantify any changes in cell morphology and compare them to vehicle-treated controls. Consider staining for cytoskeletal components (e.g., actin, tubulin) to assess any structural rearrangements.

Experimental Protocols

Immunofluorescence Protocol for Cells Treated with this compound

This protocol provides a general framework. Optimization of fixation, permeabilization, and antibody concentrations is recommended for each specific cell type and target protein.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum and 0.3% Triton X-100 in PBS)

  • Primary Antibody (diluted in antibody dilution buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in antibody dilution buffer)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle for the appropriate duration.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[4][14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization: If staining for an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[4] For cell surface proteins, this step can be skipped.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in antibody dilution buffer. Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor CoatedPit Clathrin-Coated Pit CargoReceptor->CoatedPit AP2 AP2 Complex AP2->CargoReceptor Binds to Clathrin Clathrin AP2->Clathrin Recruits Clathrin->CoatedPit Forms AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMT090605 This compound BMT090605->AAK1 Inhibits Phosphorylated_mu2 Phosphorylated AP2 (μ2) EndocyticVesicle Endocytic Vesicle CoatedPit->EndocyticVesicle Internalization

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Workflow for Troubleshooting Immunofluorescence Artifacts

Troubleshooting_Workflow Start Start: Immunofluorescence Experiment with this compound Observe_Artifacts Observe Artifacts? (e.g., high background, altered signal) Start->Observe_Artifacts No_Artifacts No: Successful Experiment Observe_Artifacts->No_Artifacts No Yes_Artifacts Yes Observe_Artifacts->Yes_Artifacts Yes Review_Protocol Review Protocol: - Fixation - Permeabilization - Blocking Optimize_Antibody Optimize Antibody: - Titration - Different secondary Re_evaluate Re-evaluate Staining Review_Protocol->Re_evaluate Control_Experiments Control Experiments: - Vehicle control - No primary control - Positive/Negative cell lines Optimize_Antibody->Re_evaluate Consider_Biology Consider Biological Effect: - Is the observation consistent with AAK1 inhibition? Control_Experiments->Re_evaluate Consider_Biology->Re_evaluate Resolved Artifact Resolved Re_evaluate->Resolved Yes Not_Resolved Artifact Persists Re_evaluate->Not_Resolved No

Caption: A logical workflow for troubleshooting immunofluorescence artifacts.

References

Validation & Comparative

BMT-090605: A Comparative Analysis of Potency Against Other AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the AAK1 inhibitor BMT-090605 with other notable inhibitors of the Adaptor-Associated Kinase 1 (AAK1). The data presented is compiled from various publicly available sources to facilitate an objective evaluation of their relative potencies.

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface. Its involvement in various signaling pathways has made it an attractive target for therapeutic intervention in several diseases, including neuropathic pain and viral infections. This guide focuses on the inhibitory activity of this compound in relation to its counterparts, providing researchers with the necessary data to inform their discovery and development efforts.

Potency Comparison of AAK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected AAK1 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of a drug's effectiveness in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

InhibitorAAK1 IC50 (nM)AAK1 Ki (nM)Other Kinase Targets (IC50 in nM)
This compound 0.6 [1][2][3][4]-BIKE (45), GAK (60)[1][2][3][5][4]
SGC-AAK1-1270[6]9.1[6]BMP2K (Ki = 17)
LP-9355093.3[6]0.9[6]BIKE (14), GAK (320)[5][6]
BMS-986176 (LX-9211)2[6]--
BMT-1241100.9[6]-BIKE (17), GAK (99)[5][6]
BMS-9017153.3--
HW1610235.4--
AAK1-IN-2 TFA5.8[6]--
AAK1-IN-109.62--
AAK1-IN-910.92[5]--
BMS-91117212--
TIM-098a240[7]--

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The following diagram illustrates the central role of AAK1 in the process of clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the AP2 adaptor complex, a critical step for the recruitment of cargo and the subsequent formation of clathrin-coated pits.

AAK1_Signaling_Pathway AAK1's Role in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex recruits Cargo Cargo Cargo->Receptor binds Clathrin Clathrin AP2_Complex->Clathrin recruits AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit assembles into Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle invaginates to form BMT090605 This compound BMT090605->AAK1 inhibits

AAK1's Role in Clathrin-Mediated Endocytosis

Experimental Protocols

The potency of AAK1 inhibitors is commonly determined using various in vitro assays. The following sections describe the general principles of the key experimental methods cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay measures the binding of an inhibitor to the AAK1 kinase domain.

  • Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium-labeled anti-tag antibody that binds to the kinase) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to the ATP-binding site of the kinase). When the donor and acceptor are in close proximity (i.e., the tracer is bound to the kinase), excitation of the donor results in energy transfer and emission from the acceptor. A test compound that binds to the AAK1 ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

  • General Procedure:

    • A mixture of AAK1 enzyme and a Europium-labeled anti-tag antibody is prepared in an assay buffer.

    • Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells of a microplate.

    • The kinase/antibody mixture is added to the wells.

    • A fluorescently labeled AAK1 tracer is added to initiate the binding reaction.

    • After incubation, the plate is read on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to AAK1 within living cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase fused to AAK1) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket). Compound binding to the AAK1-NanoLuc® fusion protein displaces the tracer, leading to a loss of BRET signal.

  • General Procedure: [2][8][9]

    • HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-AAK1 fusion protein.

    • The transfected cells are seeded into multi-well plates.

    • The cells are treated with the NanoBRET™ tracer and varying concentrations of the test inhibitor.

    • After an incubation period, the NanoBRET™ substrate is added to measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

    • IC50 values are calculated from the dose-response curves of the BRET ratio versus inhibitor concentration.

Split Luciferase Complementation Assay

This assay can be adapted to measure the inhibition of AAK1 activity by assessing its interaction with a substrate or downstream effector.

  • Principle: Two proteins of interest (e.g., AAK1 and a binding partner) are fused to complementary, non-functional fragments of a luciferase enzyme. If the two proteins interact, the luciferase fragments are brought into close proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of its substrate. An inhibitor that disrupts this interaction will lead to a decrease in the luminescent signal.

  • General Procedure: [10][11][12][13][14]

    • Expression vectors for the two fusion proteins (e.g., AAK1-N-terminal luciferase and binding partner-C-terminal luciferase) are constructed.

    • These vectors are co-transfected into a suitable cell line.

    • The cells are then treated with various concentrations of the test inhibitor.

    • After incubation, the cells are lysed, and the luciferase substrate is added.

    • The luminescence is measured using a luminometer.

    • A decrease in luminescence in the presence of the inhibitor indicates disruption of the protein-protein interaction.

Conclusion

The data presented in this guide demonstrates that this compound is a highly potent AAK1 inhibitor, exhibiting sub-nanomolar IC50 values. When compared to other well-characterized AAK1 inhibitors, this compound stands out for its exceptional potency. Researchers should consider the selectivity profile of each inhibitor, as off-target effects can influence experimental outcomes. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The provided experimental methodologies offer a foundational understanding of how the potency of these compounds is assessed, enabling researchers to better interpret and contextualize the available data.

References

A Comparative Analysis of the Kinase Selectivity of BMT-090605 and LP-935509

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor development, particularly for therapeutic areas such as neuropathic pain, the selectivity of a compound is a critical determinant of its potential efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of two notable inhibitors of Adaptor Associated Kinase 1 (AAK1): BMT-090605 and LP-935509. Both compounds have been identified as potent AAK1 inhibitors with potential applications in pain management. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the target engagement of these molecules.

Executive Summary

Both this compound and LP-935509 are highly potent inhibitors of AAK1. However, their selectivity profiles against the closely related kinases BIKE (BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase) exhibit notable differences. This compound demonstrates higher potency for AAK1, while LP-935509 shows a wider therapeutic window between AAK1 and GAK. The following sections provide a detailed breakdown of their comparative selectivity based on available experimental data.

Data Presentation: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and LP-935509 against AAK1 and the related kinases BIKE and GAK.

Target KinaseThis compound IC50 (nM)LP-935509 IC50 (nM)
AAK1 0.6[1]3.3[2][3][4][5]
BIKE 45[1]14[2][3]
GAK 60[1]320[2][3]

Note: Lower IC50 values indicate higher potency.

Based on this data, this compound is a more potent inhibitor of AAK1 than LP-935509. However, LP-935509 displays greater selectivity for AAK1 over GAK, with an approximately 97-fold difference in IC50 values, compared to the 100-fold difference for this compound. In contrast, LP-935509 is a more potent inhibitor of BIKE than this compound.

Experimental Protocols

The following methodologies are based on published research and are provided to offer insight into how the comparative selectivity data was generated.

Recombinant Kinase Inhibition Assays (AAK1, BIKE, GAK)

The in vitro potency of the inhibitors was determined using enzymatic assays with recombinant human kinase domains.

  • Kinase Reaction Setup: The kinase reactions were typically performed in a 384-well plate format. Each reaction well contained the respective kinase (AAK1, BIKE, or GAK), a peptide substrate derived from the μ2 protein (a known AAK1 substrate), and ATP.

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound or LP-935509) were added to the reaction wells.

  • Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The plates were then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The level of peptide phosphorylation was quantified. This is often achieved using methods like mobility shift microfluidic electrophoresis or radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.

  • IC50 Determination: The inhibitor concentration that resulted in a 50% reduction in kinase activity compared to a vehicle control was determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular AAK1 Inhibition Assay

To assess inhibitor activity in a cellular context, a whole-cell assay was employed.

  • Cell Culture and Transfection: Human embryonic kidney cells (HEK293) were cultured and engineered to overexpress both human AAK1 and its substrate, the μ2 protein of the AP-2 complex.

  • Compound Treatment: The engineered cells were treated with varying concentrations of the test inhibitors.

  • Cell Lysis and Immunoprecipitation: Following incubation with the inhibitors, the cells were lysed, and the μ2 protein was isolated using immunoprecipitation.

  • Phosphorylation Analysis: The phosphorylation status of the immunoprecipitated μ2 protein at threonine 156 (the AAK1 target site) was determined, typically by Western blotting using a phospho-specific antibody.

  • Cellular IC50 Calculation: The concentration of the inhibitor that caused a 50% reduction in the phosphorylation of μ2 in the treated cells was calculated.

Visualizations

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

AAK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2_Complex AP-2 Complex Receptor->AP2_Complex Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytic_Vesicle Clathrin-Coated Vesicle AP2_Complex->Endocytic_Vesicle Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex Kinase_Assay_Workflow Start Start: Compound Dilution Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Incubation Incubation Kinase_Reaction->Incubation Detection Detection of Phosphorylation Incubation->Detection Data_Analysis Data Analysis (Dose-Response Curve) Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

References

A Comparative Guide: BMT-090605 and Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational compound BMT-090605 and the established therapeutic agent gabapentin (B195806) in the context of neuropathic pain. The following sections objectively evaluate their mechanisms of action, preclinical efficacy, and the experimental protocols used to generate the supporting data.

Introduction and Mechanisms of Action

This compound is a potent and selective inhibitor of the Adapter-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] Inhibition of AAK1 is a novel therapeutic approach for neuropathic pain.[2] The antinociceptive effects of AAK1 inhibitors are thought to be mediated at the spinal level, reducing the transmission of ascending pain signals.[2] Studies have shown that AAK1 knockout mice exhibit a reduced response to persistent pain.[2]

Gabapentin , an anticonvulsant drug, is a first-line treatment for neuropathic pain. Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate (B1630785) and substance P, thereby dampening neuronal hyperexcitability associated with neuropathic pain.[3]

Preclinical Efficacy in Neuropathic Pain Models

The most common preclinical model for studying neuropathic pain is the Chronic Constriction Injury (CCI) model in rats. This model mimics the symptoms of human neuropathic pain, such as thermal hyperalgesia (an increased sensitivity to heat).

This compound Efficacy Data

Preclinical studies have demonstrated that intrathecal administration of this compound produces a dose-dependent reduction in thermal hyperalgesia in the rat CCI model.[1][4]

CompoundAdministration RouteDose RangeEffect on Thermal Hyperalgesia (CCI Model)
This compoundIntrathecal0.3 - 3 µ g/rat Dose-dependent reduction in paw withdrawal latency.[1][4]
Gabapentin Efficacy Data

Gabapentin has been extensively studied in the CCI model and has consistently shown efficacy in reversing both thermal and mechanical hyperalgesia.

CompoundAdministration RouteDose RangeEffect on Thermal Hyperalgesia (CCI Model)
GabapentinIntrathecal30 - 300 µgDose-dependent reversal of hyperalgesia.[5][6]
GabapentinIntraperitoneal (i.p.)100 mg/kgSignificant attenuation of heat hyperalgesia.[7]
Comparative Insights

While a direct head-to-head clinical trial is not yet available, some preclinical evidence suggests that AAK1 inhibitors may offer comparable pain relief to gabapentin.[1] It is important to note that the different routes of administration and the lack of standardized reporting of efficacy (e.g., percentage of maximum possible effect) in the available preclinical studies make a direct quantitative comparison of potency challenging.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical procedure to induce neuropathic pain in rodents.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure: The sciatic nerve on one side is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to the point of causing a slight constriction without arresting epineural blood flow. The incision is then closed in layers.

  • Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically commences several days after surgery, once neuropathic pain symptoms have developed.

Thermal Hyperalgesia Assessment (Plantar Test)

This test measures the sensitivity of the animal's paw to a heat stimulus.

  • Apparatus: A plantar test apparatus consists of a glass platform and a radiant heat source that can be positioned under the paw.

  • Procedure: The rat is placed in a plastic enclosure on the glass platform and allowed to acclimate. The heat source is then positioned under the plantar surface of the hind paw, and the time it takes for the rat to withdraw its paw (paw withdrawal latency) is recorded.[8]

  • Data Analysis: A shortened paw withdrawal latency in the injured paw compared to the uninjured paw or baseline measurements indicates the presence of thermal hyperalgesia.[9][10] The effect of a test compound is measured by its ability to increase this withdrawal latency back towards baseline levels.

Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Neuropathic Pain

The inhibition of AAK1 is believed to modulate pain signaling within the dorsal horn of the spinal cord. While the precise downstream signaling cascade is still under investigation, it is understood that AAK1 plays a role in regulating the endocytosis of receptors and ion channels involved in neurotransmission. By inhibiting AAK1, this compound may alter the surface expression and function of key proteins involved in the hyperexcitability of dorsal horn neurons that characterizes neuropathic pain.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dorsal Horn Neuron cluster_AAK1_intervention Mechanism of this compound Pain_Signal Noxious Stimulus VGCC Voltage-Gated Calcium Channels Pain_Signal->VGCC Calcium_Influx Ca2+ Influx VGCC->Calcium_Influx Neurotransmitter_Release Glutamate Release Calcium_Influx->Neurotransmitter_Release Glutamate_Receptor Glutamate Receptors (e.g., NMDA) Neurotransmitter_Release->Glutamate_Receptor Neuronal_Excitation Neuronal Hyperexcitability Glutamate_Receptor->Neuronal_Excitation Pain_Transmission Pain Signal Transmission to Brain Neuronal_Excitation->Pain_Transmission BMT090605 This compound AAK1 AAK1 BMT090605->AAK1 Inhibits Receptor_Endocytosis Receptor/Ion Channel Endocytosis AAK1->Receptor_Endocytosis Promotes Receptor_Endocytosis->Glutamate_Receptor Modulates

Caption: AAK1 Inhibition in Neuropathic Pain.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the efficacy of a compound in the CCI model of neuropathic pain.

Experimental_Workflow Start Start: Naive Animals CCI_Surgery Chronic Constriction Injury (CCI) Surgery Start->CCI_Surgery Pain_Development Neuropathic Pain Development (days) CCI_Surgery->Pain_Development Baseline_Testing Baseline Thermal Hyperalgesia Testing Pain_Development->Baseline_Testing Drug_Administration Administer this compound or Gabapentin Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Treatment Thermal Hyperalgesia Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis: Compare Paw Withdrawal Latencies Post_Drug_Testing->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: Preclinical Neuropathic Pain Study Workflow.

Conclusion

This compound represents a promising novel approach for the treatment of neuropathic pain by targeting AAK1. Preclinical data indicate its potential to alleviate thermal hyperalgesia, a key symptom of neuropathic pain. Gabapentin, a well-established therapeutic, demonstrates robust efficacy in similar models through its interaction with voltage-gated calcium channels. While direct comparative data is limited, the distinct mechanisms of action of these two compounds suggest that AAK1 inhibitors like this compound could offer a valuable alternative or complementary therapeutic strategy for patients with neuropathic pain. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two agents.

References

Validating the On-Target Effects of BMT-090605 Using AAK1 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of Adaptor-Associated Kinase 1 (AAK1) by BMT-090605 with genetic knockout of AAK1. The data presented herein supports the validation of this compound's on-target effects, a crucial step in preclinical drug development. By juxtaposing the phenotypic outcomes of AAK1 knockout mice with the pharmacological effects of this compound in wild-type animals, we provide a clear framework for assessing the specificity and therapeutic potential of this potent AAK1 inhibitor.

Introduction to AAK1 and this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1] Through its interaction with the AP2 complex, AAK1 regulates the trafficking of various cellular components. Recent studies have identified AAK1 as a promising therapeutic target for neuropathic pain.[2][3]

This compound is a potent and selective small molecule inhibitor of AAK1. Its ability to modulate AAK1 activity makes it a valuable tool for studying the physiological roles of this kinase and a potential therapeutic agent for conditions like neuropathic pain.

Comparison of In Vitro Potency and Selectivity

This compound demonstrates high potency for AAK1 in biochemical assays. However, like many kinase inhibitors, it exhibits some activity against other related kinases. Understanding this selectivity profile is critical for interpreting in vivo results.

Compound AAK1 IC50 (nM) BIKE IC50 (nM) GAK IC50 (nM)
This compound0.64560
LP-9355093.314320
BMS-9861762>1000>1000
SGC-AAK1-1270 (Ki of 9 nM)Potent inhibitorWeak inhibitor

Table 1: In vitro inhibitory activity of this compound and other notable AAK1 inhibitors against related kinases. BIKE (BMP-2 inducible kinase) and GAK (Cyclin G-associated kinase) are the most closely related kinases to AAK1.[4][5][6]

Validating On-Target Effects: AAK1 Knockout vs. This compound

The cornerstone of validating a targeted therapy is to demonstrate that its pharmacological effects phenocopy the genetic deletion of its target. This section compares the outcomes of AAK1 knockout mice with those of wild-type mice treated with this compound in established models of neuropathic pain.

Behavioral Phenotype in Neuropathic Pain Models

Formalin Test: This test assesses inflammatory pain responses, with a distinct early (acute) and late (persistent) phase. AAK1 knockout mice exhibit a significantly reduced pain response specifically in the late phase, suggesting a role for AAK1 in the central sensitization associated with persistent pain.[2][3]

Spinal Nerve Ligation (SNL): This surgical model induces mechanical allodynia, a key feature of neuropathic pain where non-painful stimuli are perceived as painful. AAK1 knockout mice show a marked resistance to the development of mechanical allodynia following SNL surgery.[2][3]

Model AAK1 Knockout Phenotype This compound Effect in Wild-Type Mice
Formalin Test (Late Phase) Markedly reduced number of flinchesDose-dependent reduction in paw flinching time
Spinal Nerve Ligation (SNL) Failure to develop tactile allodyniaDose-dependent reversal of established mechanical allodynia

Table 2: Comparison of the behavioral phenotype of AAK1 knockout mice and the pharmacological effects of this compound in wild-type mice in neuropathic pain models.[2][3][7][8]

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the quantitative data from studies evaluating the AAK1 knockout phenotype and the in vivo efficacy of AAK1 inhibitors.

Assay AAK1 Knockout Mice (vs. Wild-Type) This compound (in rats) LP-935509 (in mice)
Formalin Test (Phase II Flinches) ~50% reductionNot explicitly quantified in available literatureDose-dependent reduction; significant at 30 and 60 mg/kg
Spinal Nerve Ligation (Paw Withdrawal Threshold in g) Significantly higher threshold (resistance to allodynia)Dose-dependent reduction in thermal hyperalgesia (intrathecal)Dose-dependent reversal of mechanical allodynia (oral)

Table 3: Quantitative comparison of the effects of AAK1 knockout and AAK1 inhibitors in rodent models of neuropathic pain.[7][8][9]

Experimental Protocols

Formalin Test in Mice
  • Acclimation: Individually house mice in observation chambers for at least 30 minutes before the test.

  • Formalin Injection: Inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, place the mouse back into the observation chamber. Record the cumulative time spent licking or flinching the injected paw during the late phase of the test (typically 15-40 minutes post-injection).

  • Data Analysis: Compare the total time spent licking/flinching between different treatment groups (e.g., wild-type + vehicle, wild-type + this compound, and AAK1 knockout).

Spinal Nerve Ligation (SNL) Model in Mice
  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: Make a small incision to expose the L4 and L5 spinal nerves. Tightly ligate the L5 spinal nerve with a silk suture.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.

  • Behavioral Testing (von Frey Test): At various time points post-surgery (e.g., 3, 7, 14 days), assess mechanical allodynia using von Frey filaments. Apply filaments of increasing force to the plantar surface of the ipsilateral hind paw and determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

  • Data Analysis: Compare the paw withdrawal thresholds between sham-operated, SNL-vehicle treated, SNL-BMT-090605 treated, and AAK1 knockout SNL groups.

Western Blot for AP2M1 Phosphorylation
  • Tissue Collection: Euthanize animals and rapidly dissect the spinal cord or relevant brain regions.

  • Protein Extraction: Homogenize the tissue in lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated AP2M1 (Thr156). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated AP2M1 signal to the total AP2M1 or a loading control (e.g., GAPDH, β-actin). Compare the levels of AP2M1 phosphorylation between different treatment groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway of AAK1 and the experimental workflow for validating the on-target effects of this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor Clathrin Clathrin Cargo_Receptor->Clathrin Recruits AP2_Complex AP2 Complex AP2_Complex->Cargo_Receptor Binds to Endocytic_Vesicle Clathrin-Coated Vesicle (Endocytosis) Clathrin->Endocytic_Vesicle Forms coat AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit (AP2M1) This compound This compound This compound->AAK1 Inhibits p_AP2M1 Phosphorylated AP2M1 (Thr156)

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Experimental_Workflow cluster_genetic Genetic Model cluster_pharmacological Pharmacological Model KO_Mice AAK1 Knockout Mice KO_Behavior Behavioral Assays (Formalin, SNL) KO_Mice->KO_Behavior KO_Biochem Biochemical Analysis (pAP2M1 levels) KO_Mice->KO_Biochem Comparison Compare Phenotypes KO_Behavior->Comparison KO_Biochem->Comparison WT_Mice Wild-Type Mice Treatment This compound Treatment WT_Mice->Treatment Pharm_Behavior Behavioral Assays (Formalin, SNL) Treatment->Pharm_Behavior Pharm_Biochem Biochemical Analysis (pAP2M1 levels) Treatment->Pharm_Biochem Pharm_Behavior->Comparison Pharm_Biochem->Comparison

Caption: Experimental workflow for validating this compound on-target effects.

Conclusion

References

A Guide to Negative Control Experiments for BMT-090605 Studies in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of negative control experiments crucial for validating the on-target effects of BMT-090605, a potent and selective inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1), in the context of neuropathic pain studies. The guide details various negative control strategies, presents comparative data with alternative compounds, and outlines relevant experimental protocols.

Introduction to this compound

This compound is a small molecule inhibitor targeting AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. Inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain. This compound demonstrates high potency for AAK1 with an IC50 of 0.6 nM. It also exhibits inhibitory activity against other kinases, namely BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK), at higher concentrations (IC50 of 45 nM and 60 nM, respectively)[1]. To rigorously validate that the observed antinociceptive effects of this compound are mediated through the specific inhibition of AAK1, a well-designed set of negative control experiments is paramount.

Negative Control Strategies for this compound Studies

To ensure the specificity of this compound's effects, several types of negative controls should be employed. These controls are designed to distinguish the on-target effects from off-target and non-specific activities.

Pharmacological Negative Controls
  • Poorly Brain-Penetrant Inhibitors: To confirm that the antinociceptive effects of AAK1 inhibitors are centrally mediated, a potent inhibitor with poor brain penetration can be used as a negative control in systemic administration studies. For instance, LP-922761, a potent AAK1 inhibitor with limited brain-to-plasma ratio, was shown to be inactive in a mouse model of neuropathic pain when administered orally, in contrast to the brain-penetrant inhibitor LP-935509[2]. This strategy helps to localize the site of action required for efficacy.

Genetic Negative Controls
  • AAK1 Knockout (KO) Animals: The most definitive genetic negative control involves the use of AAK1 knockout mice. These animals lack the AAK1 protein, and therefore, any effect of this compound that is truly AAK1-dependent should be absent in these mice. Studies have shown that AAK1 KO mice exhibit a reduced response to persistent pain in the formalin test and do not develop mechanical allodynia after spinal nerve ligation, phenocopying the effects of AAK1 inhibitors[2][3][4].

Comparative Performance of this compound and Alternatives

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other AAK1 inhibitors and the standard-of-care neuropathic pain medication, gabapentin (B195806).

Table 1: In Vitro Inhibitory Activity of AAK1 Inhibitors
CompoundAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)Reference
This compound 0.6 45 60 [1]
LP-9355093.314320[2]
LP-9227614.824>1000[2]
SGC-AAK1-1270Potent-
SGC-AAK1-1N>1000InactiveInactive
Table 2: In Vivo Efficacy of this compound vs. Comparators in Neuropathic Pain Models
CompoundAnimal ModelRoute of AdministrationDose RangeOutcomeReference
This compound Rat (CCI)Intrathecal0.3 - 3 µgDose-dependent reduction in thermal hyperalgesia[5]
LP-935509Mouse (SNL)Oral3 - 30 mg/kgReversal of mechanical allodynia[2]
LP-922761Mouse (SNL)Oral60 mg/kgInactive in reversing mechanical allodynia[2]
GabapentinMouse (SNL)Oral200 mg/kgSignificant reversal of mechanical allodynia[2]
ClonidineRat (CCI)Intrathecal3 µgEfficacy comparable to 3 µg this compound

Experimental Protocols

In Vitro AAK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AAK1 kinase.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide derived from the µ2 subunit of the AP2 complex)

  • ATP (radiolabeled or used in a luminescence-based detection system)

  • This compound and control compounds

  • Assay buffer (containing MgCl2, DTT, and a buffering agent)

  • 96- or 384-well plates

  • Detection reagents (e.g., scintillation fluid or luciferase/luciferin)

Procedure:

  • Prepare a serial dilution of this compound and control compounds in DMSO.

  • In the wells of the assay plate, add the assay buffer, the AAK1 enzyme, and the substrate.

  • Add the diluted compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by capturing the substrate on a filter).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the antinociceptive effect of intrathecally administered this compound in a rat model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • This compound, vehicle control, and positive control (e.g., clonidine)

  • Intrathecal catheters

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

Procedure:

  • Surgical Procedure: Anesthetize the rats. Expose the sciatic nerve in the mid-thigh region and place four loose ligatures of chromic gut suture around it. Close the incision in layers.

  • Drug Administration: After a post-operative recovery period and confirmation of neuropathic pain development (typically 7-14 days), administer this compound, vehicle, or a positive control via an intrathecal catheter.

  • Behavioral Testing: Assess thermal hyperalgesia at baseline and at various time points after drug administration using the plantar test. Measure the latency of paw withdrawal from a radiant heat source. An increase in withdrawal latency indicates an antinociceptive effect.

  • Data Analysis: Compare the paw withdrawal latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

AAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Vesicle Formation AAK1 AAK1 AAK1->AP2 Phosphorylation (Activation) BMT090605 This compound BMT090605->AAK1 Inhibition Negative_Control_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Assay AAK1 Kinase Assay BMT This compound Assay->BMT Test Compound Inactive_Analog Inactive Analog (e.g., SGC-AAK1-1N) Assay->Inactive_Analog Negative Control BMT_IV This compound BMT->BMT_IV CCI_Model Neuropathic Pain Model (e.g., CCI in Rats) CCI_Model->BMT_IV Test Compound Vehicle Vehicle Control CCI_Model->Vehicle Negative Control Poorly_Penetrant Poorly Brain-Penetrant AAK1 Inhibitor CCI_Model->Poorly_Penetrant Negative Control (Central Action) KO_Model AAK1 Knockout Mice KO_Model->BMT_IV Genetic Negative Control

References

Comparative Efficacy Analysis of BMT-090605: An In Vitro and In Vivo Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of BMT-090605, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's performance against other notable AAK1 inhibitors, supported by experimental data and methodologies.

In Vitro Efficacy: Potency and Selectivity

This compound demonstrates high potency against AAK1 with an IC50 value of 0.6 nM.[1][2] Its selectivity was assessed against two closely related kinases, BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK), revealing IC50 values of 45 nM and 60 nM, respectively.[1][2] This indicates a significant selectivity margin for AAK1.

For comparative purposes, this guide includes data for two other well-characterized AAK1 inhibitors: LP-935509 and BMS-986176.

CompoundAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)
This compound 0.6 [1][2]45 [1][2]60 [1][2]
LP-9355093.3[3][4][5][6][7]14[3][4][6][7]320[3][4][6][7]
BMS-9861762[8][9][10]>10,000>10,000

Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors. Lower IC50 values indicate higher potency. The selectivity profile highlights the compound's specificity for the intended target.

In Vivo Efficacy: Neuropathic Pain Models

This compound has been evaluated in a preclinical model of neuropathic pain, specifically the chronic constriction injury (CCI) model in rats. Intrathecal administration of this compound resulted in a dose-dependent reduction in thermal hyperalgesia.[1][2] The highest dose tested (3 µ g/rat ) demonstrated efficacy comparable to that of clonidine, an established analgesic.[1][2]

The following table summarizes the in vivo efficacy of this compound and its comparators in rodent models of neuropathic pain. Due to the unavailability of specific paw withdrawal latency data for all compounds in the same model, a descriptive comparison is provided.

CompoundAnimal ModelAdministration RouteDose RangeObserved Efficacy
This compound Rat CCIIntrathecal0.3 - 3 µ g/rat [1][2]Dose-dependent reduction in thermal hyperalgesia; 3 µg dose comparable to 3 µg clonidine.[1][2]
LP-935509Rat CCI & Mouse SNLOral0.1 - 30 mg/kg[3]Dose-dependent reversal of thermal hyperalgesia and mechanical allodynia.[3]
BMS-986176Rat Diabetic NeuropathyOral0.3 - 3 mg/kgIncreased latency to paw withdrawal in a model of diabetic neuropathic pain.

Table 2: In Vivo Efficacy of AAK1 Inhibitors in Neuropathic Pain Models. CCI: Chronic Constriction Injury; SNL: Spinal Nerve Ligation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

The inhibitory activity of compounds against AAK1, BIKE, and GAK was determined using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.

Protocol:

  • The respective kinase (e.g., human AAK1) is incubated in a buffer solution (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA) with the test compound at various concentrations.

  • A substrate peptide (e.g., 250 µM KEEQSQITSQVTGQIGWR for AAK1) and 10 mM magnesium acetate (B1210297) are added to the mixture.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 120 minutes) at room temperature.

  • The reaction is terminated by the addition of phosphoric acid.

  • An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Chronic Constriction Injury (CCI) Model and Thermal Hyperalgesia Assessment

The CCI model is a widely used rodent model to induce neuropathic pain.

Surgical Procedure:

  • Rats are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.

  • Four loose ligatures are tied around the nerve at approximately 1 mm intervals.

  • The muscle and skin are then sutured. This procedure leads to the development of thermal hyperalgesia and mechanical allodynia in the ipsilateral paw.

Thermal Hyperalgesia Assessment:

  • At a designated time point post-surgery, animals are placed in a testing apparatus with a glass floor and allowed to acclimate.

  • A radiant heat source is positioned under the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

  • A cut-off time is set to prevent tissue damage.

  • Following baseline measurements, the test compound (e.g., this compound) or vehicle is administered, and paw withdrawal latencies are reassessed at specified time points post-dosing to determine the compound's analgesic effect.

Visualizations

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibition Pharmacological Inhibition cluster_downstream Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle AP2 AP2 Synaptic Vesicle->AP2 Recycling Clathrin Clathrin AP2->Clathrin Recruitment Endocytosis Endocytosis Clathrin->Endocytosis Vesicle Budding AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit PainSignal Pain Signal Transmission AAK1->PainSignal Modulates Endocytosis->PainSignal BMT090605 This compound BMT090605->AAK1 Inhibition Analgesia Analgesia BMT090605->Analgesia Promotes

Caption: AAK1 signaling pathway in neuropathic pain and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_comparison Comparative Analysis KinaseAssay Radiometric Kinase Assay IC50 Determine IC50 Values (AAK1, BIKE, GAK) KinaseAssay->IC50 CompareIC50 Compare IC50 with LP-935509 & BMS-986176 IC50->CompareIC50 CCI Chronic Constriction Injury (CCI) Model in Rats Hyperalgesia Thermal Hyperalgesia Assessment CCI->Hyperalgesia Dosing Intrathecal Dosing (this compound) Hyperalgesia->Dosing DataAnalysis Measure Paw Withdrawal Latency Dosing->DataAnalysis CompareEfficacy Compare In Vivo Efficacy (Descriptive) DataAnalysis->CompareEfficacy

Caption: Experimental workflow for comparing the in vitro and in vivo efficacy of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of BMT-090605: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information is paramount for the responsible handling of novel research compounds. This document outlines the recommended procedures for the proper disposal of BMT-090605, a potent and selective AAK1 inhibitor. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of chemical reagents is a fundamental aspect of laboratory safety. While this compound is a valuable tool in neuropathic pain research, its disposal requires careful consideration to mitigate potential hazards.[1][2][3]

Immediate Safety and Disposal Protocol

It is imperative to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of potent, small-molecule research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the official SDS provided by the supplier for definitive guidance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial. For this compound, the following segregation practices are recommended:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of in a designated solid hazardous waste container.

Step 3: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the compound (based on the SDS or, in its absence, general knowledge of similar compounds, e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

Step 4: Storage

Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area until it can be collected by trained EHS personnel.

Step 5: Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Key Characteristics of this compound

This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[4][5] Its inhibitory activity extends to other kinases as well.[2][3][6]

TargetIC50 Value
AAK10.6 nM[2][3][6]
BIKE45 nM[2][3][6]
GAK60 nM[2][3][6]

Mechanism of Action: AAK1 Inhibition

This compound exerts its effects by inhibiting the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex. This action disrupts clathrin-mediated endocytosis, a critical cellular process for the internalization of various molecules, including receptors involved in pain signaling.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm AP2 AP2 Complex Clathrin Clathrin-Coated Pit Formation AP2->Clathrin Initiates Receptor Surface Receptor Receptor->Clathrin Internalization via AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMT This compound BMT->AAK1 Inhibits Endocytosis Endocytosis Clathrin->Endocytosis Leads to

Figure 1. This compound inhibits AAK1, preventing AP2 phosphorylation and subsequent endocytosis.

Experimental Workflow for Handling and Disposal

The following workflow outlines the key decision points and actions for the safe handling and disposal of this compound in a research setting.

G start Start: Receive this compound sds Obtain and Review Supplier's SDS start->sds ppe Wear Appropriate PPE sds->ppe weigh Weigh and Prepare Solutions in a Ventilated Hood ppe->weigh experiment Perform Experiment weigh->experiment waste_decision Waste Generated? experiment->waste_decision solid_waste Segregate Solid Waste (Unused compound, contaminated consumables) waste_decision->solid_waste Yes, Solid liquid_waste Segregate Liquid Waste (Solutions containing this compound) waste_decision->liquid_waste Yes, Liquid end End: Document Disposal waste_decision->end No label_waste Label Waste Containers Correctly solid_waste->label_waste liquid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup ehs_pickup->end

Figure 2. Decision workflow for the proper handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling BMT-090605

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BMT-090605, a potent and selective AAK1 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Safety

While this compound hydrochloride is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1] The following personal protective equipment is recommended to minimize exposure and ensure safe handling.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times when handling the compound to protect against accidental splashes.
Hand Protection Disposable GlovesChemically resistant nitrile or latex gloves are required. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Not RequiredNot required under normal handling conditions with adequate ventilation.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and efficacy of this compound.

Handling Procedures:
  • Ventilation: Work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[1]

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

Storage Conditions:

The stability of this compound is dependent on the storage temperature and whether it is in powder form or in a solvent.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data sourced from the MedChemExpress Safety Data Sheet.[1]

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1] Decontaminate the surface by scrubbing with alcohol.[1]

Experimental Protocol: In Vivo Administration in a Neuropathic Pain Model

The following is a summary of an experimental protocol for administering this compound hydrochloride to a rat model of chronic constriction injury (CCI), a common model for neuropathic pain.

Objective: To assess the antinociceptive effects of this compound.

Animal Model: Male Sprague-Dawley rats with induced CCI.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., saline, DMSO)

  • Intrathecal injection apparatus

Procedure:

  • Preparation of Dosing Solution: Prepare solutions of this compound hydrochloride in the chosen vehicle at concentrations of 0.3 µg, 1 µg, and 3 µg per rat.

  • Administration: Administer the prepared solutions via intrathecal injection.

  • Behavioral Testing: Assess thermal hyperalgesia at various time points post-administration to evaluate the dose-dependent effects of the compound.

Expected Outcome: this compound hydrochloride is expected to produce a dose-dependent reduction in thermal hyperalgesia in the CCI rat model.

AAK1 Signaling Pathway

Adaptor-associated kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface. AAK1's role extends to modulating several critical signaling pathways.

AAK1_Signaling_Pathway AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis cluster_CME Clathrin-Mediated Endocytosis cluster_AAK1_Regulation AAK1 Regulation cluster_Downstream_Pathways Modulated Signaling Pathways Cargo Cargo AP2_Complex AP2 Complex Cargo->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms coat Notch Notch Pathway Endocytic_Vesicle->Notch influences WNT WNT Pathway Endocytic_Vesicle->WNT influences AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit NFkB NF-κB Pathway AAK1->NFkB participates in

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis, which in turn can influence various signaling pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.